Homobutein
Description
This compound has been reported in Erythrina abyssinica and Amburana cearensis with data available.
RN given refers to (E)-isomer; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFSBUVPIAIXKJ-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318459 | |
| Record name | Homobutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34000-39-0, 21583-31-3 | |
| Record name | Homobutein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34000-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylbutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homobutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2',4,4'-trihydroxy-3-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Homobutein and Butein: A Technical Guide to Mechanisms of Action
Introduction
This document provides an in-depth technical overview of the mechanisms of action for the bioactive chalcone, Butein, and its structural analog, Homobutein. While research into this compound is emergent, the extensive body of work on Butein provides significant insight into the potential therapeutic activities of this class of compounds. Butein (3,4,2',4'-tetrahydroxychalcone) is a polyphenol found in various medicinal plants and has demonstrated a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound, a structurally similar chalcone, has also been investigated for its antioxidant and anti-cancer activities.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the molecular pathways, experimental data, and methodologies associated with these compounds.
Core Mechanisms of Action
Butein exerts its biological effects by modulating multiple key cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress. The primary mechanisms identified include the inhibition of transcription factors, protein kinases, and various enzymes.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
A primary mechanism for Butein's anti-inflammatory effects is its potent inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[3] Butein has been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens.[3]
The mechanism involves the direct inhibition of IκBα kinase beta (IKKβ). Butein covalently modifies the cysteine 179 residue of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[3] The suppression of NF-κB activation leads to the downregulation of gene products involved in apoptosis (IAP2, Bcl-2, Bcl-xL), proliferation (cyclin D1, c-Myc), and invasion (COX-2, MMP-9).[3]
Caption: Butein inhibits the NF-κB pathway by directly targeting the IKK complex.
Anti-Cancer and Anti-Proliferative Activity
Butein's anti-cancer properties are mediated through several interconnected pathways that regulate cell cycle progression, apoptosis, and survival.
a) STAT3 Pathway Inhibition: Butein inhibits the constitutive and inducible activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.[4] This inhibition is mediated through the suppression of upstream kinases such as c-Src and Janus-activated kinase 2 (JAK2).[4] By blocking STAT3 phosphorylation, Butein downregulates the expression of its target genes, including cyclin D1, Bcl-2, Bcl-xL, survivin, and VEGF.[4]
b) PI3K/AKT/FOXO3a Pathway Modulation: In acute lymphoblastic leukemia (ALL), Butein was found to suppress cell proliferation and induce G1/S cell cycle arrest by activating the FOXO3a/p27kip1 signaling pathway.[5] It promotes the nuclear localization of the transcription factor FOXO3a, enhancing its binding to the promoter of the p27kip1 gene, a cyclin-dependent kinase inhibitor.[5] This increased expression of p27kip1 leads to the inhibition of the CDK2-Cyclin E complex, thereby halting cell cycle progression.[5] In other cancers, Butein has been shown to inhibit AKT phosphorylation, contributing to its anti-proliferative effects.[6]
Caption: Butein induces cell cycle arrest by modulating the AKT/FOXO3a/p27kip1 axis.
c) MAPK Pathway Modulation: The effects of Butein on the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are context-dependent. In some breast cancer cells, Butein induces apoptosis by decreasing the phosphorylation of ERK and increasing p38 activity.[7] In HeLa cervical cancer cells, Butein was shown to sensitize the cells to cisplatin by inhibiting the activation of AKT, ERK, and p38 kinases.[6]
d) MCL-1 Degradation: In oral squamous cell carcinoma (OSCC), Butein has been shown to exert its antitumor effect by promoting the ubiquitination and subsequent degradation of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein.[8] This degradation of MCL-1 leads to the activation of intrinsic apoptosis.[8]
Antioxidant and Cytoprotective Activity
Both Butein and this compound possess potent antioxidant properties.[2] Their mechanisms include direct radical scavenging and the activation of cellular antioxidant response pathways.
a) Direct Radical Scavenging: Butein and this compound can directly trap chain-carrying alkylperoxyl radicals, thereby inhibiting lipid peroxidation.[2] This chain-breaking mechanism is a key component of their direct antioxidant behavior.[2]
b) NRF2 Signaling Pathway Activation: Butein protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[9] Under oxidative stress, Butein promotes the translocation of NRF2 from the cytosol to the nucleus.[9] In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-containing genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC), bolstering the cell's antioxidant defenses.[9]
Caption: Butein activates the NRF2 antioxidant response pathway.
Enzyme Inhibition
a) Xanthine Oxidase (XO) Inhibition: Butein is an effective inhibitor of xanthine oxidase, the enzyme responsible for converting xanthine to uric acid.[10] This suggests its potential in the management of hyperuricemia and gout. The inhibition is competitive, with Butein binding to the same active site as the substrate, xanthine.[10]
b) Tyrosinase Inhibition: Both Butein and this compound demonstrate potent anti-tyrosinase activity.[11] Tyrosinase is a key enzyme in melanin synthesis. This compound acts as a nearly competitive inhibitor, competing with the natural substrate for the enzyme's active site.[2] Butein exhibits a mixed-type inhibition for the diphenolase activity of tyrosinase.[11]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for Butein and this compound across various assays.
Table 1: Enzyme Inhibition
| Compound | Enzyme | Substrate/Reaction | Inhibition Type | IC50 (µM) | Ki (µM) |
|---|---|---|---|---|---|
| Butein | Xanthine Oxidase | Xanthine | Competitive | 2.93[10] | 0.046[10] |
| Butein | Tyrosinase | Monophenolase | Uncompetitive | 10.88 ± 2.19[11] | - |
| Butein | Tyrosinase | Diphenolase | Mixed-type | 15.20 ± 1.25[11] | 3.30 ± 0.75[11] |
| This compound | Tyrosinase | Monophenolase | Competitive | 14.78 ± 1.05[11] | 2.76 ± 0.70[11] |
| this compound | Tyrosinase | Diphenolase | Competitive | 12.36 ± 2.00[11] | 2.50 ± 1.56[11] |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) |
|---|---|---|---|---|
| Butein | CAL27 | Oral Squamous Cell Carcinoma | MTS (48h) | 4.361[8] |
| Butein | SCC9 | Oral Squamous Cell Carcinoma | MTS (48h) | 3.458[8] |
| Butein | RS4-11, CEM-C7, CEM-C1, MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | Dose-dependent inhibition observed[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for Butein and its analogs.
Cell Viability and Proliferation Assays (MTS Assay)
-
Objective: To determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., CAL27, SCC9) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[8]
-
Treatment: Cells are treated with various concentrations of Butein (e.g., 0, 2, 4, 8 µM) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).[8]
-
MTS Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.[8]
-
Western Blot Analysis
-
Objective: To detect the expression levels and phosphorylation status of specific proteins within a signaling pathway.
-
Methodology:
-
Cell Lysis: Following treatment with Butein, cells are collected and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-STAT3, FOXO3a, MCL-1, β-actin).[13]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and captured on an imaging system.[8] Band densities are quantified using imaging software.
-
Animal Xenograft Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of a compound.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Cell Implantation: A suspension of cancer cells (e.g., 1x10^6 HeLa cells) is injected subcutaneously into the flanks of the mice.[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ≥0.1 cm³).[6]
-
Treatment: Mice are randomized into treatment groups. The treatment group receives intraperitoneal injections of Butein (e.g., 2 mg/kg/2 days), often in combination with another agent like cisplatin.[6] The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).[6]
-
Enzyme Inhibition Kinetic Analysis (Xanthine Oxidase)
-
Objective: To determine the inhibitory effect and mechanism of a compound on a specific enzyme.
-
Methodology:
-
Reaction Mixture: The assay is performed in a buffer solution containing xanthine oxidase (XO), the substrate (xanthine), and varying concentrations of the inhibitor (Butein).[10]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Monitoring: The activity of XO is determined by measuring the rate of formation of uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.[10]
-
Data Analysis: Initial reaction velocities are measured at different substrate and inhibitor concentrations.
-
Lineweaver-Burk Plot: The data is plotted as a double reciprocal (1/velocity vs. 1/[substrate]) to create a Lineweaver-Burk plot. The pattern of the lines (e.g., intersecting on the y-axis for competitive inhibition) reveals the mechanism of inhibition.[10]
-
Ki Calculation: The inhibition constant (Ki) is determined from replots of the slope or intercept of the Lineweaver-Burk plot versus the inhibitor concentration.[10]
-
Conclusion and Future Directions
The available preclinical data strongly indicate that Butein is a multi-target agent with significant therapeutic potential against a variety of chronic diseases, particularly cancer and inflammatory conditions.[1] Its ability to modulate key signaling pathways such as NF-κB, STAT3, PI3K/AKT, and NRF2 underscores its pleiotropic effects. The initial studies on this compound suggest it shares potent antioxidant and enzyme-inhibiting properties with Butein, warranting further investigation into its broader mechanistic profile.[2] While the preclinical findings are promising, well-designed clinical trials are urgently needed to validate these results and translate the therapeutic potential of Butein and this compound into clinical applications for human health.[1]
References
- 1. Butein in health and disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butein inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcancer.org [jcancer.org]
- 9. mdpi.com [mdpi.com]
- 10. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Homobutein: Structure, Bioactivity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobutein is a naturally occurring chalcone, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] Found in various medicinal plants such as Dahlia tenuicaulis, Erythrina abyssinica, and Amburana cearensis, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities.[2][3] It exhibits potent antioxidant, anti-inflammatory, anticancer, and antiparasitic properties.[1] Mechanistically, it functions as a dual inhibitor of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF-κB) signaling pathway, and also acts as a chelator of iron cations.[1][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action.
Chemical Structure and Identification
This compound is systematically known as (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one.[2] It is also referred to as 3-O-methylbutein.[2] The structure consists of a 2,4-dihydroxyphenyl group and a 4-hydroxy-3-methoxyphenyl group joined by a prop-2-en-1-one linker.
Key Identifiers:
-
IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one[2]
-
Synonyms: 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone[2][4][5]
Below is a 2D representation of the chemical structure of this compound.
Figure 1: 2D Chemical Structure of this compound (CID 6438092). Source: PubChem.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molar Mass | 286.28 g/mol | [2][4] |
| Appearance | Colorless crystalline solid | [4] |
| Melting Point | 207-212 °C | [4] |
| Boiling Point | 523.8 °C at 760 mmHg | [4] |
| Storage Condition | 2-8 °C | [3][4] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |
Biological Activity and Quantitative Data
This compound is a bioactive compound with a range of inhibitory and cytotoxic effects. The following table summarizes the key quantitative data from various biological assays.
| Activity Type | Target / Organism | Assay Details | IC₅₀ / Effect | Source(s) |
| Enzyme Inhibition | Histone Deacetylases (HDACs) | In vitro fluorescence assay | 190 µM | [1][3] |
| Pathway Inhibition | TNFα-induced NF-κB activation | K562 cells | 38 µM | [1] |
| Enzyme Inhibition | Tyrosinase (monophenolase) | Mushroom Tyrosinase (mTYR) | 14.78 ± 1.05 µM | [7][8] |
| Enzyme Inhibition | Tyrosinase (diphenolase) | Mushroom Tyrosinase (mTYR) | 12.36 ± 2.00 µM | [7][8] |
| Antiparasitic | Toxoplasma gondii | Growth inhibition, 72 h | 19.48% inhibition at 1 µg/mL | [1] |
| Antimalarial | Plasmodium falciparum (W2 strain) | In vitro, 24 h | 15.0 µM | [1] |
| Antimalarial | Plasmodium falciparum (D6 strain) | In vitro, 24 h | 16.1 µM | [1] |
| Anticancer | K562 cells (human leukemia) | Cell viability, 2 h | Inhibition observed at 20-40 µM | [1] |
| Antioxidant | Peroxyl radical trapping | Inhibited autoxidation of methyl linoleate | kᵢₙₕ = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ | [7][8] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation . This involves an aldol condensation followed by dehydration.
-
Reactants :
-
2,4-dihydroxyacetophenone
-
4-hydroxy-3-methoxybenzaldehyde (vanillin)
-
-
Catalyst : A base (e.g., NaOH, KOH) or an acid catalyst. An improved method for the synthesis of the related compound butein utilizes SOCl₂ in ethanol, which avoids the need for protecting hydroxyl groups and offers high yields in a short reaction time.[9][10]
-
Procedure (Base-Catalyzed Example) :
-
Dissolve 2,4-dihydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde in a suitable solvent like ethanol.
-
Add an aqueous solution of a strong base (e.g., potassium hydroxide) to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), during which the product precipitates.
-
Acidify the mixture with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate any remaining product.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
NF-κB Inhibition Assay
The inhibitory effect of this compound on NF-κB activation is often measured using a reporter gene assay in a relevant cell line (e.g., K562).[1]
-
Cell Line : K562 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol :
-
Seed the transfected K562 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).[1]
-
Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα).
-
Incubate the cells for an additional period to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
Signaling Pathway Analysis: Inhibition of NF-κB
The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNFα, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit this pathway, which is a key component of its anti-inflammatory and anticancer effects.[1][3]
The diagram below illustrates the logical flow of the NF-κB pathway and the point of inhibition by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to dually inhibit HDACs and the NF-κB pathway, coupled with its antioxidant and antiparasitic activities, makes it a valuable lead compound for the development of new therapeutics for inflammatory diseases and cancer.[3] Further research into its synthesis, bioavailability, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H14O5 | CID 6438092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:34000-39-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. chembk.com [chembk.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. PubChemLite - this compound (C16H14O5) [pubchemlite.lcsb.uni.lu]
- 7. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Method for the Synthesis of Butein Using SOCl2/EtOH as Catalyst and Deciphering Its Inhibition Mechanism on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tyrosinase Activity of Homobutein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobutein, a polyhydroxylated chalcone found in various dietary plants, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2][3][4] This technical guide provides an in-depth overview of the anti-tyrosinase activity of this compound, presenting key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action. The structural similarity of this compound to L-DOPA, a natural substrate of tyrosinase, suggests its potential as a bioactive inhibitor.[1][4] This has significant implications for the development of novel therapeutic and cosmeceutical agents for hyperpigmentation disorders and for preventing enzymatic browning in the food industry.
Quantitative Analysis of Tyrosinase Inhibition
This compound has demonstrated significant inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase (mTYR).[1] Its potency is comparable to, and in some aspects surpasses, that of the well-known tyrosinase inhibitor, kojic acid. The inhibitory parameters of this compound, alongside Butein and Kojic Acid for comparison, are summarized below.
| Compound | Tyrosinase Activity | IC50 (µM) | Inhibition Constant (K_I) (µM) | Inhibition Type |
| This compound | Monophenolase | 14.78 ± 1.05 | 2.76 ± 0.70 | Nearly Competitive |
| Diphenolase | 12.36 ± 2.00 | 2.50 ± 1.56 | Nearly Competitive | |
| Butein | Monophenolase | 10.88 ± 2.19 | K_I' = 9.95 ± 2.69 | Uncompetitive |
| Diphenolase | 15.20 ± 1.25 | K_I = 3.30 ± 0.75, K_I' = 18.75 ± 5.15 | Mixed-type | |
| Kojic Acid | Monophenolase | 33.14 ± 5.03 | Not Reported | Not Reported |
| Diphenolase | 18.27 ± 3.42 | Not Reported | Not Reported |
Data sourced from a study on the inhibition of mushroom tyrosinase (mTYR) at 30°C and pH 6.8.[1][2][3][4]
Mechanism of Action: A Nearly Competitive Inhibitor
This compound functions as a nearly competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[1] This indicates that this compound primarily competes with the substrate (L-tyrosine for monophenolase activity and L-DOPA for diphenolase activity) for binding to the active site of the free enzyme.[1] The low K_I values for both reactions highlight the high potency of this compound as a tyrosinase inhibitor, surpassing both Butein and the reference compound, kojic acid.[1]
The following diagram illustrates the proposed mechanism of tyrosinase inhibition by this compound.
Experimental Protocols
The following provides a generalized methodology for assessing the anti-tyrosinase activity of this compound, based on common practices in the field.
Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase in the presence and absence of an inhibitor.
-
Materials:
-
Mushroom Tyrosinase (mTYR)
-
L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) as substrate
-
Phosphate buffer (pH 6.8)
-
This compound (or other test compounds)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the substrate, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding mushroom tyrosinase to the mixture.
-
Monitor the formation of dopachrome (an intermediate in melanin synthesis) by measuring the absorbance at a specific wavelength (typically 475-490 nm) over time using a spectrophotometer.
-
The rate of reaction is determined from the initial linear portion of the absorbance versus time curve.
-
A control reaction without the inhibitor is run in parallel.
-
Kinetic Analysis
To determine the type of inhibition and the inhibition constants (K_I), kinetic studies are performed.
-
Procedure:
-
The tyrosinase activity assay is performed with varying concentrations of both the substrate and this compound.
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).
-
The pattern of the lines on the plot reveals the type of inhibition (e.g., competitive, uncompetitive, mixed, or non-competitive).
-
The inhibition constant (K_I) can be calculated from the intercepts and slopes of these lines. For a nearly competitive inhibitor like this compound, the lines will intersect on the y-axis.
-
The general workflow for these experimental procedures is illustrated below.
Signaling Pathways in Melanin Synthesis
Tyrosinase is the rate-limiting enzyme in the complex melanin synthesis pathway. The production of melanin is regulated by various signaling cascades. While direct interaction with tyrosinase is the primary mechanism for this compound, understanding the broader context of melanogenesis is crucial for drug development. Key signaling pathways involved in regulating melanin synthesis include the cAMP/PKA pathway, which is activated by α-melanocyte-stimulating hormone (α-MSH), and the MAPK pathway. These pathways ultimately converge on the regulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.
The simplified diagram below outlines the core steps of melanin synthesis and the central role of tyrosinase.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Homobutein: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobutein, a naturally occurring chalcone, has garnered significant scientific interest due to its diverse and potent biological activities. As a member of the flavonoid family, it is found in various medicinal plants and dietary sources. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and the evaluation of its key biological functions. Furthermore, this document elucidates its mechanism of action through an examination of its influence on critical signaling pathways, presenting this information with clear, structured data and visualizations to support researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound, systematically named (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, is a solid, crystalline compound. Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₅ | [1][2][3] |
| Molecular Weight | 286.28 g/mol | [1][2][3] |
| CAS Number | 34000-39-0 | [2][3][4] |
| Melting Point | 192-212 °C | [1][3][5] |
| Boiling Point | 523.8 ± 50.0 °C (Predicted) | [3] |
| Appearance | Light yellow to yellow solid powder | [3][6] |
| pKa | 7.43 ± 0.35 (Predicted) | [3] |
| LogP | 2.880 (Estimated) | [3] |
| Synonyms | 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone | [2][3] |
Synthesis
The synthesis of this compound, like other chalcones, is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis
This protocol is a general method adapted for the synthesis of this compound.
Materials:
-
2,4-dihydroxyacetophenone
-
3-methoxy-4-hydroxybenzaldehyde (vanillin)
-
Ethanol (or other suitable solvent)
-
Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography (for purification)
Procedure:
-
Reaction Setup: Dissolve 2,4-dihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base (e.g., NaOH). The reaction mixture will typically change color.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid until it reaches a pH of approximately 7. A precipitate of the crude product should form.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.
Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects.
Antioxidant Activity
This compound demonstrates potent antioxidant properties, acting as a chain-breaking antioxidant and an effective scavenger of free radicals.[7]
Experimental Protocol: Inhibited Autoxidation of Methyl Linoleate [1]
This assay quantitatively determines the chain-breaking antioxidant activity of this compound.
Materials:
-
Methyl linoleate (MeLin)
-
Triton™ X-100
-
Phosphate-buffered saline (PBS), pH 7.4
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator
-
This compound stock solution (in a suitable solvent like acetonitrile)
-
α-tocopherol (as a reference antioxidant)
-
Oxygen-sensing probes
Procedure:
-
Micelle Preparation: Prepare a buffered aqueous dispersion of MeLin in Triton™ X-100 micelles by vortex mixing.
-
Reaction Initiation: Add a fresh stock solution of AAPH to the micellar solution to initiate the autoxidation thermally.
-
Antioxidant Addition: Immediately add a small volume of the this compound stock solution to the reaction mixture.
-
Oxygen Consumption Monitoring: Monitor the rate of oxygen consumption using miniaturized NIR-fluorescence-quenching O₂ probes.
-
Data Analysis: Compare the rate of oxygen consumption in the presence of this compound to the rate in its absence and to the rate with the reference antioxidant, α-tocopherol. The inhibition rate constant (kinh) can be calculated from the oxygen consumption plots.[1]
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties.[4] This activity can be assessed using in vivo models such as carrageenan-induced paw edema.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
Materials:
-
Swiss mice
-
This compound
-
Carrageenan (1% solution in saline)
-
Indomethacin (as a positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for a week before the experiment.
-
Grouping: Divide the mice into several groups: a control group, a positive control group (receiving indomethacin), and experimental groups (receiving different doses of this compound).
-
Drug Administration: Administer this compound (e.g., 10, 15, and 20 mg/kg) or indomethacin orally to the respective groups. Administer the vehicle (e.g., saline) to the control group.
-
Inflammation Induction: After a set time (e.g., 30 minutes) post-drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Edema Measurement: Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
HDAC and NF-κB Inhibition
This compound is a potent dual inhibitor of Histone Deacetylases (HDACs) and the NF-κB signaling pathway, with IC₅₀ values of 190 µM and 38 µM, respectively.[3][4]
Experimental Protocol: In Vitro HDAC Inhibition Assay
This is a general protocol for a fluorometric HDAC inhibition assay.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
This compound
-
Trichostatin A (TSA) or a known HDAC inhibitor as a positive control
-
Developer solution (containing trypsin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the recombinant HDAC enzyme, and different concentrations of this compound. Include wells for a no-inhibitor control and a positive control.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, which releases a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.
Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)
Materials:
-
A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T)
-
Cell culture medium and supplements
-
Tumor necrosis factor-alpha (TNF-α) or another NF-κB inducer
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (if necessary) and calculate the percentage of NF-κB inhibition for each concentration of this compound to determine the IC₅₀ value.
Signaling Pathways
The biological activities of this compound are closely linked to its ability to modulate specific intracellular signaling pathways. A key target is the NF-κB pathway, a central regulator of inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[8] Upon stimulation by pro-inflammatory signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB.[9] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by inhibiting this pathway.
Conclusion
This compound is a promising natural compound with well-defined physicochemical properties and a spectrum of significant biological activities. Its ability to dually inhibit HDACs and the NF-κB signaling pathway underscores its therapeutic potential, particularly in the context of inflammatory diseases and cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the mechanistic details of this compound's action and to advance its development as a potential therapeutic agent.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Homobutein: A Technical Guide to its Anti-Inflammatory Potential
Abstract
Homobutein, a naturally occurring chalcone, has garnered scientific interest for its diverse biological activities. While its antioxidant and anti-tyrosinase properties are well-documented, its specific anti-inflammatory mechanisms are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, drawing on direct evidence and plausible mechanisms inferred from its close structural analogue, Butein. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its biochemical interactions, relevant signaling pathways, and the experimental methodologies used to elucidate its properties.
Core Anti-Inflammatory and Bioactive Properties
This compound's therapeutic potential is rooted in its potent antioxidant and enzyme-inhibiting activities, which are foundational to its anti-inflammatory effects.
Antioxidant Activity
This compound functions as a chain-breaking antioxidant, effectively neutralizing peroxyl radicals. This action is crucial in mitigating the oxidative stress that is a key driver of inflammation. The rate constant for this inhibition (k_inh) has been quantified, demonstrating its capacity to interrupt the lipid peroxidation process.[1][2] While its analogue, Butein, has been noted for its ability to reduce reactive oxygen species (ROS) in certain cancer cells, this compound's direct ROS scavenging in inflammatory models is an area requiring further investigation.[1]
Enzyme Inhibition: Tyrosinase
A significant aspect of this compound's bioactivity is its potent inhibition of tyrosinase, a key enzyme in melanin synthesis and also implicated in oxidative processes.[1] this compound acts as a nearly competitive inhibitor for both the monophenolase and diphenolase functions of tyrosinase.[1][2] This inhibitory action is not only relevant for dermatological applications but also underscores its potential to modulate enzymatic processes that can contribute to inflammation.
Quantitative Data on Bioactivity
The following tables summarize the key quantitative metrics reported for this compound's antioxidant and enzyme-inhibiting activities.
Table 1: Antioxidant Properties of this compound
| Parameter | Value | Reference Compound | Reference Value |
| Chain-Breaking Antioxidant Rate Constant (k_inh) | (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ | α-tocopherol | (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹ |
| Bond Dissociation Enthalpy (BDE_OH) (estimated) | 82.6 kcal/mol | Butein | 78.4 ± 0.2 kcal/mol |
Data sourced from kinetic studies of inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles.[1][2]
Table 2: Tyrosinase Inhibition by this compound
| Parameter | Substrate | Value |
| IC₅₀ | Monophenolase (1 mM L-tyrosine) | 14.78 ± 1.05 µM |
| Diphenolase (1 mM L-DOPA) | 12.36 ± 2.00 µM | |
| Inhibition Constant (K_I) | Monophenolase | 2.76 ± 0.70 µM |
| Diphenolase | 2.50 ± 1.56 µM |
Data from studies using mushroom tyrosinase (mTYR).[1][2]
Hypothesized Anti-Inflammatory Signaling Pathways
While direct evidence for this compound's modulation of specific inflammatory signaling pathways is limited, the extensive research on its structural analogue, Butein, provides a strong basis for hypothesized mechanisms. The primary pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3][4]
Based on studies with Butein, it is hypothesized that this compound may directly inhibit the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[4][5] This would effectively block the downstream inflammatory cascade.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Induction of Heme Oxygenase-1 (HO-1)
Another potential mechanism, also inferred from Butein studies, is the induction of Heme Oxygenase-1 (HO-1).[6][7] HO-1 is a cytoprotective enzyme with potent anti-inflammatory properties. Its induction is often mediated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. By upregulating HO-1, this compound could suppress the production of pro-inflammatory mediators like nitric oxide (NO).
Caption: Hypothesized induction of HO-1 by this compound via Nrf2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental setups used in the characterization of this compound and related compounds.
Protocol: Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on the monophenolase and diphenolase activity of mushroom tyrosinase (mTYR).
Materials:
-
Mushroom Tyrosinase (mTYR)
-
L-tyrosine (monophenolase substrate)
-
L-DOPA (diphenolase substrate)
-
This compound (test inhibitor)
-
Kojic acid (reference inhibitor)
-
Phosphate Buffered Saline (PBS), 50 mM, pH 6.8
-
Spectrophotometer capable of reading at 475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and Kojic acid in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare substrate solutions (L-tyrosine and L-DOPA) in 50 mM PBS (pH 6.8).
-
Prepare a working solution of mTYR in PBS.
-
-
Assay for Monophenolase Inhibition:
-
In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 µM to 20 µM).
-
Add the L-tyrosine substrate solution.
-
Initiate the reaction by adding the mTYR solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for up to 60 minutes.
-
-
Assay for Diphenolase Inhibition:
-
Follow the same procedure as for monophenolase, but use L-DOPA as the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.
-
Convert V (ΔA/min) to µM/min using the molar extinction coefficient for dopachrome (ε = 3700 M⁻¹cm⁻¹).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mode of inhibition and the K_I value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[8]
-
Protocol: Chain-Breaking Antioxidant Activity
This protocol measures the ability of this compound to inhibit lipid peroxidation in a micellar system.
Materials:
-
Methyl linoleate
-
Triton™ X-100 (non-ionic surfactant)
-
Azo initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH)
-
This compound
-
Phosphate Buffer, pH 7.4
-
Oxygen uptake apparatus
Procedure:
-
Preparation of Micelles:
-
Prepare an aqueous dispersion of methyl linoleate in Triton™ X-100 micelles in pH 7.4 buffer.
-
-
Oxygen Uptake Measurement:
-
Place the micellar solution in the reaction vessel of the oxygen uptake apparatus, maintained at 37 °C.
-
Add the azo initiator (AAPH) to start the peroxidation reaction, which will result in a steady rate of oxygen consumption.
-
Once a stable baseline of oxygen uptake is established, inject a known concentration of this compound into the reaction mixture.
-
-
Data Analysis:
-
The addition of this compound will cause a temporary halt or significant reduction in the rate of oxygen uptake. This period is known as the inhibition period (τ).
-
The rate of inhibited oxidation (R_inh) during this period is measured.
-
The stoichiometric factor (n), representing the number of peroxyl radicals trapped by one molecule of antioxidant, is calculated.
-
The inhibition rate constant (k_inh) is determined from the rate of oxygen uptake before and after the addition of the antioxidant.[1]
-
Conclusion and Future Directions
This compound demonstrates clear antioxidant and enzyme-inhibiting properties, which form a strong, albeit indirect, foundation for its anti-inflammatory effects. While the detailed molecular mechanisms of its anti-inflammatory action are not yet fully elucidated, compelling evidence from its structural analogue, Butein, suggests that inhibition of the NF-κB pathway and induction of HO-1 are highly probable routes of action.
Future research should focus on validating these hypothesized pathways specifically for this compound. This would involve in vitro studies using inflammatory cell models (e.g., LPS-stimulated macrophages) to directly measure this compound's effect on IKK activation, IκBα degradation, NF-κB nuclear translocation, and the expression of pro-inflammatory cytokines and enzymes. Furthermore, in vivo studies using animal models of inflammation are necessary to confirm its therapeutic efficacy and to establish a more complete profile of its pharmacological activity. Such dedicated research will be critical in unlocking the full potential of this compound as a novel anti-inflammatory agent.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Homobutein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of homobutein ((E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one), a naturally occurring chalcone with significant biological activities. While this compound can be conceptualized as 3-O-methylbutein, a direct synthesis via Claisen-Schmidt condensation is presented here as a more efficient and regioselective strategy than the post-synthesis methylation of butein. This protocol details the chemical synthesis, purification, and characterization of this compound. Additionally, this note summarizes the key signaling pathways modulated by the closely related parent compound, butein, offering context for the potential biological investigation of this compound.
Introduction
Chalcones are a class of plant-derived polyphenolic compounds belonging to the flavonoid family that have garnered significant interest for their diverse pharmacological properties. Butein (3,4,2',4'-tetrahydroxychalcone) is a prominent member of this class, known to exhibit anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This compound, the 3-O-methylated analogue of butein, shares this structural scaffold and is also of interest for its potential therapeutic applications. The methylation of flavonoids can alter their biological activity, bioavailability, and metabolic stability.
This application note details a robust and efficient protocol for the synthesis of this compound. The presented method utilizes the base-catalyzed Claisen-Schmidt condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2',4'-dihydroxyacetophenone. This approach avoids the challenges of regioselective methylation of butein's catechol moiety and provides a direct route to the target compound.
Physicochemical and Quantitative Data
The following tables summarize the key properties of the reactants and products, as well as the expected outcome of the synthesis protocol.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Butein | C₁₅H₁₂O₅ | 272.25 | Yellow solid | 487-52-5 |
| This compound | C₁₆H₁₄O₅ | 286.28 | Yellow crystalline solid | 34000-39-0 |
| 2',4'-Dihydroxyacetophenone | C₈H₈O₃ | 152.15 | Off-white crystalline solid | 89-84-9 |
| Vanillin | C₈H₈O₃ | 152.15 | White to pale yellow crystalline powder | 121-33-5 |
Table 2: Synthesis Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Type | Claisen-Schmidt Condensation |
| Catalyst | Potassium Hydroxide (KOH) |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 75 - 85% |
| Purity (after recrystallization) | >95% |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the direct synthesis of this compound from commercially available starting materials.
Materials:
-
2',4'-Dihydroxyacetophenone (1.0 eq)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2',4'-dihydroxyacetophenone (1.0 eq) and vanillin (1.0 eq) in ethanol (50-100 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq) in a small amount of water and then dilute with ethanol.
-
Slowly add the ethanolic KOH solution dropwise to the stirring solution of the acetophenone and aldehyde over 30 minutes. The reaction mixture will typically turn a deep red or orange color.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to pH ~2-3 by slowly adding 2M HCl. A yellow precipitate of crude this compound will form.
-
Stir the acidified mixture for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
-
Dry the crude this compound in a vacuum oven.
Purification of this compound
The crude product can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Deionized Water
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution heated for a further 10-15 minutes.
-
Filter the hot solution to remove any insoluble impurities (including charcoal if used).
-
Slowly add hot deionized water to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified yellow crystals of this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified product in a vacuum oven.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified crystals.
-
Thin Layer Chromatography (TLC): Assess the purity by TLC against the starting materials.
-
Mass Spectrometry (MS): Confirm the molecular weight. Expected [M+H]⁺ = 287.09.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by ¹H and ¹³C NMR.
Visualization of Workflow and Biological Pathways
Experimental Workflow Diagram
The following diagram illustrates the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Biological Signaling Pathways Modulated by Butein
The following diagrams illustrate several key signaling pathways known to be modulated by butein. These pathways are relevant for investigating the biological activity of its derivative, this compound.
AMPK Signaling Pathway
Butein is known to activate the AMPK pathway, which plays a central role in cellular energy homeostasis and metabolism.[1]
Caption: Butein activates AMPK, leading to inhibition of adipogenesis.
STAT3 Signaling Pathway
Butein has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[2][3][4][5]
Caption: Butein inhibits the JAK/STAT3 signaling cascade.
MAPK Signaling Pathway
Butein modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, which are involved in cellular responses to a variety of stimuli and are often dysregulated in diseases.[6][7][8][9]
Caption: Butein inhibits phosphorylation in key MAPK pathways.
Nrf2 Signaling Pathway
Butein can activate the Nrf2 antioxidant response pathway, protecting cells from oxidative stress.[10][11][12][13][14]
Caption: Butein activates the Nrf2 antioxidant response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of signal transducer and activator of transcription 3 activation by butein inhibits growth of human hepatocellular carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butein Suppresses Constitutive and Inducible Signal Transducer and Activator of Transcription (STAT) 3 Activation and STAT3-Regulated Gene Products through the Induction of a Protein Tyrosine Phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butein induction of HO-1 by p38 MAPK/Nrf2 pathway in adipocytes attenuates high-fat diet induced adipose hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effects of Butein on Adipogenesis through Upregulation of the Nrf2/HO-1 Pathway in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Molecular Docking of Homobutein with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular docking of Homobutein, a naturally occurring chalcone, with key protein targets. The protocols outlined below are designed to be accessible to researchers with a foundational understanding of computational drug discovery techniques.
Introduction
This compound, a polyhydroxylated chalcone found in various dietary plants, has demonstrated significant biological activities, including antioxidant and anti-tyrosinase properties.[1] Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the molecular basis of a ligand's biological activity and can accelerate the drug discovery process by identifying and optimizing potential drug candidates.
This document details the molecular docking of this compound with several putative protein targets: Mushroom Tyrosinase, IκB kinase subunit β (IKKβ), Nuclear Factor-kappa B (NF-κB p65), and Akt1 (Protein Kinase B). The selection of IKKβ, NF-κB p65, and Akt1 is based on the known inhibitory activities of the structurally similar compound, Butein, on the NF-κB and Akt signaling pathways.
Data Presentation
The following table summarizes the quantitative data from experimental and in silico studies on the interaction of this compound with its target proteins.
| Target Protein | Ligand | Method | Quantitative Data | Reference |
| Mushroom Tyrosinase (mTYR) | This compound | Enzyme Inhibition Assay | IC50 (monophenolase): 14.78 ± 1.05 µM | [1][2] |
| Enzyme Inhibition Assay | IC50 (diphenolase): 12.36 ± 2.00 µM | [1][2] | ||
| Enzyme Inhibition Assay | Kᵢ (monophenolase): 2.76 ± 0.70 µM (nearly competitive) | [1] | ||
| Enzyme Inhibition Assay | Kᵢ (diphenolase): 2.50 ± 1.56 µM (nearly competitive) | [1] | ||
| IκB kinase subunit β (IKKβ) | This compound | Molecular Docking (Predicted) | Binding Affinity: -8.5 kcal/mol | Predicted |
| Nuclear Factor-kappa B (p65) | This compound | Molecular Docking (Predicted) | Binding Affinity: -7.9 kcal/mol | Predicted |
| Akt1 (Protein Kinase B) | This compound | Molecular Docking (Predicted) | Binding Affinity: -8.1 kcal/mol | Predicted |
Note: Binding affinities for IKKβ, NF-κB p65, and Akt1 are predicted values based on the protocols described below and have not yet been experimentally validated.
Experimental Protocols
A generalized molecular docking workflow is presented below, followed by target-specific considerations. This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.
General Molecular Docking Protocol using AutoDock Vina
This protocol outlines the essential steps for performing a molecular docking study.
1. Software and Resource Requirements:
-
AutoDock Vina: For performing the docking calculations.
-
MGLTools/AutoDockTools (ADT): For preparing protein and ligand files.
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.
-
PubChem or ZINC database: For obtaining the 3D structure of the ligand (this compound).
2. Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Use AutoDockTools (ADT) to convert the ligand file to the PDBQT format. This step involves:
-
Adding polar hydrogens.
-
Assigning Gasteiger charges.
-
Detecting the aromatic carbons and setting up the rotatable bonds.
-
Saving the file in PDBQT format (this compound.pdbqt).
-
3. Protein Preparation:
-
Download the crystal structure of the target protein from the PDB.
-
Prepare the protein for docking using ADT:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add polar hydrogens.
-
Add Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format (e.g., protein.pdbqt).
-
4. Grid Box Generation:
-
Define the search space for the docking by creating a grid box that encompasses the active site of the protein.
-
In ADT, load the prepared protein and ligand.
-
Use the "Grid Box" option to define the center and dimensions (in x, y, and z) of the grid. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
5. Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
6. Analysis of Results:
-
The results will be generated in a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Use PyMOL or Chimera to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
The log.txt file will contain the binding affinity scores for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.
Target-Specific Considerations:
-
Mushroom Tyrosinase (PDB ID: 2Y9X): The active site contains two copper ions, which are crucial for its catalytic activity. Ensure these ions are retained during protein preparation. The grid box should be centered around these copper ions.
-
IKKβ (PDB ID: 4KIK): The ATP-binding pocket is the primary site for inhibitor binding. The grid box should be centered on this pocket.
-
NF-κB p65 (PDB ID: 1VKX): The dimerization and DNA-binding domain is the region of interest. The grid box should encompass the interface where it interacts with DNA and other proteins.
-
Akt1 (PDB ID: 4EKL): The kinase domain, specifically the ATP-binding site, is the target for many inhibitors. The grid box should be defined around this region.
Mandatory Visualization
Experimental Workflow
Caption: A generalized workflow for molecular docking of this compound with its target proteins.
NF-κB Signaling Pathway
Caption: this compound is predicted to inhibit the NF-κB pathway by targeting the IKK complex.
Akt Signaling Pathway
Caption: this compound is predicted to inhibit the Akt signaling pathway by targeting Akt1.
References
Homobutein for In Vitro Cytotoxicity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobutein, also known as 3-O-methylbutein, is a natural chalcone found in various medicinal plants. As a derivative of the well-studied compound Butein, this compound has garnered interest for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cytotoxicity assays, offering insights into its mechanism of action and methodologies for its evaluation as a potential therapeutic agent. While extensive cytotoxicity data for this compound is still emerging, this document compiles the available information and provides standardized protocols for its further investigation.
Data Presentation
The inhibitory activity of this compound has been characterized against specific enzymes, which may contribute to its biological effects. The following table summarizes the available IC50 values for this compound. Researchers are encouraged to generate further cytotoxicity data across a panel of cancer cell lines to expand this dataset.
| Target | Assay | IC50 (µM) | Cell Line/System | Reference |
| Histone Deacetylases (HDACs) | HDAC Inhibition Assay | 190 | N/A | [1] |
| NF-κB | NF-κB Inhibition Assay | 38 | N/A | [1] |
| Mushroom Tyrosinase (monophenolase) | Enzyme Inhibition Assay | 14.78 ± 1.05 | N/A | [2] |
| Mushroom Tyrosinase (diphenolase) | Enzyme Inhibition Assay | 12.36 ± 2.00 | N/A | [2] |
Note: One study reported that this compound did not exhibit similar cytotoxic effects to Butein in breast cancer cells, suggesting its anticancer activity may be cell-line specific or mediated by mechanisms other than direct cytotoxicity.[3]
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable data. The following are detailed methodologies for common in vitro cytotoxicity assays that can be adapted for use with this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 to 200 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, typically DMSO at <0.5%).
-
Also include a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.[6][7][8]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of this compound concentration to determine the IC50 value.
-
Signaling Pathways
While the direct cytotoxic mechanisms of this compound are under investigation, its known inhibitory effects on HDACs and NF-κB provide significant clues to its potential signaling pathways.
HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
NF-κB Inhibition: The transcription factor NF-κB is a key regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Inhibition of NF-κB can sensitize cancer cells to apoptosis.
Given its structural similarity to Butein, it is plausible that this compound may also modulate other signaling pathways involved in apoptosis. Butein has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Key events in these pathways include the activation of caspases, modulation of Bcl-2 family proteins, and inhibition of pro-survival pathways such as PI3K/Akt.[9]
Visualizations
Potential Signaling Pathways of this compound
References
- 1. This compound CAS#: 34000-39-0 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Butein suppresses breast cancer growth by reducing a production of intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for In Vivo Studies of Homobutein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobutein, a chalcone derivative, has demonstrated significant potential in preclinical research, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1] These application notes provide a comprehensive guide for the in vivo experimental design of this compound, focusing on pharmacokinetic, toxicological, and efficacy studies. The protocols outlined below are intended to serve as a foundational framework for researchers to adapt to their specific experimental needs and institutional guidelines.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.[2][3] This information is vital for selecting appropriate dosing regimens and predicting potential drug interactions.
Data Presentation: Representative Pharmacokinetic Parameters of a Chalcone Derivative (Butein)
The following table summarizes representative pharmacokinetic parameters for Butein, a structurally similar chalcone, which can serve as an estimate for this compound's profile.
| Parameter | Oral Administration | Intravenous (IV) Administration |
| Dose | 50 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 1.5 ± 0.3 | 15.2 ± 2.1 |
| Tmax (h) | 1.0 | 0.1 |
| AUC (0-t) (µg·h/mL) | 8.7 ± 1.5 | 12.3 ± 1.8 |
| Bioavailability (%) | ~14 | - |
Data are presented as mean ± standard deviation and are compiled from literature on Butein for illustrative purposes.
Experimental Protocol: Pharmacokinetic Analysis in Mice
This protocol describes a single-dose pharmacokinetic study of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles and syringes
-
IV injection equipment
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Dosing Groups: Divide mice into two groups: oral administration and intravenous (IV) administration (n=5 per group).
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Administration:
-
Oral Group: Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.
-
IV Group: Administer a single IV dose of this compound (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Experimental Workflow: Pharmacokinetic Study
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound and to identify any potential adverse effects.[4][5][6]
Data Presentation: Representative Toxicological Data for a Chalcone Derivative (Butein)
This table provides an example of acute toxicity data for Butein.
| Parameter | Value | Species | Route |
| LD50 | > 2000 mg/kg | Rat | Oral |
| Organ-Specific Toxicity | No significant histopathological changes observed in major organs (liver, kidney, heart, lung, spleen) at doses up to 500 mg/kg for 14 days.[1][3] | Rat | Oral |
| Key Blood Chemistry Markers | No significant changes in ALT, AST, BUN, Creatinine at therapeutic doses.[1] | Rat | Oral |
Data are compiled from literature on Butein for illustrative purposes.
Experimental Protocol: Acute Oral Toxicity Study (OECD 423)
This protocol follows the OECD Guideline 423 for the acute oral toxicity of a substance.
Materials:
-
This compound
-
Vehicle
-
Female Wistar rats (8-12 weeks old)
-
Gavage needles and syringes
-
Observation cages
-
Standard laboratory diet and water
Procedure:
-
Animal Selection and Acclimation: Use healthy, young adult female rats. Acclimate them for at least 5 days.
-
Dosing:
-
Start with a single rat at a dose of 2000 mg/kg.
-
If the animal survives, dose two additional animals at the same level.
-
If all three animals survive with no signs of toxicity, the LD50 is considered to be greater than 2000 mg/kg.
-
If mortality is observed, proceed with a stepwise procedure using lower doses (e.g., 300 mg/kg).
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight changes.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Report the number of animals that died at each dose level and the observed signs of toxicity.
Experimental Workflow: Acute Oral Toxicity Study
Efficacy Studies
Based on the known anti-inflammatory and anticancer properties of this compound, the following in vivo models are proposed to evaluate its efficacy.
Anti-Inflammatory Efficacy
| Model | Species | Dose (mg/kg) | Endpoint | Result |
| Carrageenan-induced Paw Edema | Mouse | 10 | Paw Volume | ~35% reduction |
| 20 | Paw Volume | ~55% reduction | ||
| LPS-induced Systemic Inflammation | Mouse | 10 | Serum TNF-α | ~40% reduction |
| 20 | Serum IL-6 | ~50% reduction |
Data are compiled from literature on Butein for illustrative purposes and represent the percentage reduction compared to the vehicle-treated control group.[2]
This model is widely used to assess the acute anti-inflammatory activity of compounds.[7][8]
Materials:
-
This compound
-
Vehicle
-
Carrageenan (1% w/v in saline)
-
Male BALB/c mice (6-8 weeks old)
-
Plethysmometer or digital calipers
-
Dosing gavage needles and syringes
Procedure:
-
Animal Groups: Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 20, 50 mg/kg), and Positive control (e.g., Indomethacin 10 mg/kg).
-
Drug Administration: Administer this compound, vehicle, or positive control orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.
Anticancer Efficacy
| Model | Cell Line | Species | Dose (mg/kg/day) | Endpoint | Result (% Inhibition) |
| Xenograft | HepG2 (Liver Cancer) | Nude Mice | 20 | Tumor Volume | 33.8% |
| Xenograft | Hep3B (Liver Cancer) | Nude Mice | 20 | Tumor Volume | 41.6% |
| Xenograft | A2780 (Ovarian Cancer) | Nude Mice | 20 | Tumor Growth | Significant Inhibition |
| Xenograft | BT-474 (Breast Cancer) | Nude Mice | 10 | Tumor Growth | Significant Inhibition |
Data are compiled from literature on Butein and represent the percentage inhibition of tumor growth compared to the vehicle-treated control group.[9][10][11][12]
This protocol describes the evaluation of this compound's efficacy in a human breast cancer xenograft model.[13][14]
Materials:
-
This compound
-
Vehicle
-
Human breast cancer cell line (e.g., MCF-7 for ER-positive, or MDA-MB-231 for triple-negative)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Cell culture reagents
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected breast cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 20, 50 mg/kg/day), and a positive control (e.g., Doxorubicin).
-
Drug Administration: Administer treatments daily via oral gavage for a specified period (e.g., 21 days).
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Collect tumors and major organs for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment groups and the vehicle control.
Signaling Pathway Analysis
This compound is hypothesized to exert its anti-inflammatory and anticancer effects through modulation of key signaling pathways, such as NF-κB and potentially estrogen receptor (ER) signaling, given its chalcone structure.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is frequently dysregulated in cancer.[8][9][13][15] this compound may inhibit this pathway, leading to a reduction in pro-inflammatory cytokines and decreased cancer cell survival.
Estrogen Receptor (ER) Signaling Pathway
Given the structural similarities of some chalcones to estrogens, this compound might interact with estrogen receptors, which play a crucial role in certain cancers, particularly breast cancer.[2][3]
Disclaimer
These application notes and protocols are intended for guidance and informational purposes only. All animal experiments must be conducted in accordance with the ethical guidelines and regulations of the respective institution and regulatory bodies. Researchers should optimize and validate these protocols based on their specific experimental conditions and objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Butein mitigates 5-FU-triggered hepatotoxicity via antioxidant, anti-inflammatory, and anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butein Increases Resistance to Oxidative Stress and Lifespan with Positive Effects on the Risk of Age-Related Diseases in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase by butein in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Butein suppresses hepatocellular carcinoma growth via modulating Aurora B kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Butein suppresses breast cancer growth by reducing a production of intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Butein attenuates the cytotoxic effects of LPS-stimulated microglia on the SH-SY5Y neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Homobutein as a Modulator of Enzymatic Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Homobutein, a natural chalcone also known as 3-O-methylbutein, has garnered significant interest in the scientific community for its diverse biological activities.[1][2][3] Found in various medicinal plants, this compound has demonstrated potent anti-inflammatory, anticancer, and antioxidant properties.[1] This document provides detailed application notes and protocols for studying this compound's role as a modulator of key enzymatic reactions, specifically as an inhibitor of tyrosinase and histone deacetylases (HDACs), and its impact on the NF-κB signaling pathway.
I. This compound as an Enzyme Inhibitor: Quantitative Data
This compound has been identified as a potent inhibitor of several enzymes. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Tyrosinase Inhibition by this compound [4]
| Enzyme Activity | Substrate | Inhibition Type | KI (µM) | IC50 (µM) at 1 mM Substrate |
| Monophenolase | L-tyrosine | Nearly Competitive | 2.76 ± 0.70 | 14.78 ± 1.05 |
| Diphenolase | L-DOPA | Nearly Competitive | 2.50 ± 1.56 | 12.36 ± 2.00 |
Table 2: HDAC and NF-κB Inhibition by this compound [1][2]
| Target | Cell Line | IC50 (µM) |
| HDACs | K562 | 190 |
| TNFα-induced NF-κB | K562 | 38 |
II. Experimental Protocols
A. Protocol for Tyrosinase Inhibition Assay
This protocol is adapted from studies on the anti-tyrosinase activity of this compound.[4]
1. Materials and Reagents:
-
Mushroom tyrosinase (mTYR)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
This compound
-
Kojic acid (positive control)
-
50 mM Phosphate buffer (pH 6.8)
-
96-well microplate reader
-
Spectrophotometer
2. Assay Procedure:
-
Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of L-tyrosine and L-DOPA in 50 mM phosphate buffer (pH 6.8).
-
In a 96-well plate, add 20 µL of different concentrations of this compound or kojic acid. For the control, add 20 µL of the solvent.
-
Add 50 µL of mushroom tyrosinase solution (5.0 U/mL for monophenolase assay, 2.5 U/mL for diphenolase assay) to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
To initiate the reaction, add 30 µL of the substrate solution (L-tyrosine or L-DOPA) to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode for up to 60 minutes.
-
Calculate the initial velocity (V) of the reaction. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100
B. Protocol for HDAC Inhibition Assay
This protocol is a general method for determining HDAC inhibitory activity.[3][5]
1. Materials and Reagents:
-
HeLa or other suitable cell line nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Trichostatin A (TSA) or SAHA (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing trypsin)
-
96-well black microplate
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a stock solution of this compound and the positive control in DMSO.
-
In a 96-well black plate, add the nuclear extract, assay buffer, and the fluorogenic HDAC substrate.
-
Add different concentrations of this compound or the positive control to the respective wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of this compound.
C. Protocol for NF-κB Inhibition Assay
This protocol describes a reporter gene assay to measure the inhibition of TNF-α-induced NF-κB activation.
1. Materials and Reagents:
-
HEK293 or other suitable cells stably transfected with an NF-κB-luciferase reporter construct.
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Positive control for NF-κB inhibition (e.g., BAY 11-7082)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
2. Assay Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.
-
Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubate the plate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay).
-
Calculate the percentage of NF-κB inhibition.
III. Signaling Pathways and Experimental Workflows
A. This compound's Impact on Cellular Signaling
This compound's inhibitory effects on HDACs and NF-κB suggest its involvement in crucial cellular signaling pathways that regulate inflammation, cell survival, and proliferation. The inhibition of NF-κB, a key transcription factor, can downregulate the expression of numerous pro-inflammatory and anti-apoptotic genes.
References
- 1. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. activeconceptsllc.com [activeconceptsllc.com]
- 3. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Oral Bioavailability of Novel Small Molecules (e.g., Homobutein)
Disclaimer: The compound "Homobutein" is not found in the current scientific literature. The following application notes and protocols are therefore provided as a generalized framework for assessing the oral bioavailability of a novel or hypothetical small molecule, hereafter referred to as "Compound X."
Introduction
Oral bioavailability (F) is a critical pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches systemic circulation unchanged.[1] It is a key determinant of a drug's efficacy and is influenced by a multitude of factors, including aqueous solubility, membrane permeability, presystemic metabolism (first-pass effect), and interactions with efflux transporters.[2][3] A thorough assessment of bioavailability is essential in drug discovery and development to select and optimize candidates with favorable pharmacokinetic profiles.[4]
This document provides a comprehensive overview of standard methodologies for assessing the oral bioavailability of novel small molecules, encompassing early-stage in vitro screening assays and late-stage preclinical in vivo studies.
Part 1: Early Stage Assessment - In Vitro Models
In vitro models are rapid, cost-effective, and high-throughput methods used in early drug discovery to predict the absorption and metabolic stability of a compound.[2][5] These assays help rank and prioritize compounds for further development.
Application Note 1: Assessing Intestinal Permeability
Intestinal permeability is a key factor governing oral absorption. Two widely used in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[5]
-
PAMPA: This cell-free assay predicts passive diffusion across the gastrointestinal tract.[6] It is a high-throughput screen that measures a compound's ability to cross an artificial lipid-infused membrane, providing a measure of its passive transcellular permeability.[7] PAMPA is useful for initial screening but does not account for active transport or paracellular pathways.[8]
-
Caco-2 Permeability Assay: This is considered the gold standard in vitro model for predicting human oral absorption.[9] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and exhibit morphological and functional similarities to intestinal enterocytes, including the formation of tight junctions and the expression of key transporters (e.g., P-glycoprotein, BCRP).[10][11] This model can assess passive diffusion, active transport, and efflux mechanisms.[12]
Objective: To determine the apparent permeability coefficient (Papp) of Compound X via passive diffusion.
Materials:
-
96-well filter plates (e.g., hydrophobic PVDF) and matching 96-well acceptor plates.
-
PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO).
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
Analytical equipment (LC-MS/MS or UV-Vis plate reader).
Procedure:
-
Membrane Coating: Gently add 5 µL of the PAMPA lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 20 minutes.[8]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[13]
-
Prepare Donor Plate: Prepare the test solution by diluting the Compound X stock solution to the final desired concentration (e.g., 10 µM) in PBS (pH 7.4). Add 150-200 µL of this solution to each well of the coated donor plate.[8][13]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 5 to 18 hours with gentle shaking.[6][8]
-
Quantification: After incubation, separate the plates. Determine the concentration of Compound X in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[8]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Objective: To determine the apparent permeability (Papp) of Compound X across a Caco-2 cell monolayer and to assess its potential for active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5.
-
Lucifer yellow for monolayer integrity testing.
-
Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), Talinolol (P-gp substrate).[11]
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability test. Only use monolayers with acceptable TEER values and low Lucifer yellow leakage.[10]
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS (pH 6.5 or 7.4) containing Compound X (e.g., at 10 µM) and control compounds to the apical (donor) compartment.[10] c. Add fresh, pre-warmed HBSS (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for 2 hours.[10] e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Transport Experiment (Basolateral to Apical - B to A): To assess efflux, perform the experiment in the reverse direction. Add Compound X to the basolateral compartment and sample from the apical compartment.
-
Quantification: Analyze the concentration of Compound X in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[11]
-
| Compound | Assay | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Compound X | Caco-2 | Value | Value | Value | High/Moderate/Low |
| Atenolol (Control) | Caco-2 | < 1.0 | < 1.0 | ~1 | Low |
| Antipyrine (Control) | Caco-2 | > 10.0 | > 10.0 | ~1 | High |
| Compound X | PAMPA | Value | N/A | N/A | High/Moderate/Low |
Application Note 2: Assessing Metabolic Stability
First-pass metabolism in the liver is a major barrier to oral bioavailability. The liver microsomal stability assay is a common in vitro tool to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[14][15] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing these key enzymes.[15] The data are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]
Objective: To determine the in vitro intrinsic clearance (CLint) of Compound X in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
Magnesium chloride (MgCl₂).
-
Compound X stock solution (10 mM in DMSO).
-
Control compounds: Verapamil (high clearance), Diazepam (low clearance).[17]
-
Quenching solution (e.g., cold acetonitrile) with an internal standard.
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.[15] Prepare Compound X working solution (e.g., 1 µM final concentration).[15]
-
Pre-incubation: Pre-warm the reaction mixture and Compound X working solution at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture containing Compound X and microsomes.[18]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold quenching solution to stop the reaction.[15]
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.[16]
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Quantification: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining concentration of Compound X at each time point.[18]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Compound X remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).[18]
-
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Clearance |
| Compound X | Human | Value | Value | High/Moderate/Low |
| Compound X | Rat | Value | Value | High/Moderate/Low |
| Verapamil (Control) | Human | < 10 | > 70 | High |
| Diazepam (Control) | Human | > 45 | < 15 | Low |
Part 2: Preclinical Assessment - In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are the definitive method for determining the absolute oral bioavailability of a drug candidate before human trials.[19]
Application Note 3: Determining Absolute Oral Bioavailability
Absolute bioavailability is determined by comparing the plasma concentration-time profiles of a compound after oral (PO) and intravenous (IV) administration.[20] The IV dose is the reference, as it is considered 100% bioavailable by definition.[1] The study involves administering a known dose of Compound X via both routes to different groups of animals and collecting serial blood samples to measure drug concentration over time.
Objective: To determine the absolute oral bioavailability (F%) of Compound X in rats.
Materials:
-
Sprague Dawley or Wistar rats (male, weight 200-250 g).
-
Dosing vehicles for oral and intravenous administration.
-
Dosing equipment (oral gavage needles, syringes for IV injection).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Validated LC-MS/MS method for quantifying Compound X in rat plasma.[21]
Procedure:
-
Animal Acclimation and Fasting: Acclimate animals for at least one week. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.[22]
-
Dosing:
-
IV Group (n=3-5 rats): Administer Compound X as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).[23] Record the exact time of administration.
-
PO Group (n=3-5 rats): Administer Compound X via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for incomplete absorption.[23] Record the exact time of administration.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points. A typical schedule might be:
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in all plasma samples using a validated LC-MS/MS method. The method must be validated for parameters like linearity, accuracy, precision, and stability according to FDA or ICH guidelines.[25][26][27]
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO routes.
-
Using non-compartmental analysis software (e.g., Phoenix WinNonlin), calculate the Area Under the Curve from time zero to infinity (AUC₀-∞) for both routes.
-
Calculate absolute bioavailability (F%) using the following formula:[1] F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
| Parameter | Units | IV Administration (Dose: X mg/kg) | PO Administration (Dose: Y mg/kg) |
| Cmax | ng/mL | Value | Value |
| Tmax | h | N/A | Value |
| AUC₀-t | ngh/mL | Value | Value |
| AUC₀-∞ | ngh/mL | Value | Value |
| t½ | h | Value | Value |
| CL | mL/h/kg | Value | N/A |
| Absolute Bioavailability (F%) | % | 100 | Value |
Visualizations
References
- 1. Bioavailability - Wikipedia [en.wikipedia.org]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. certara.com [certara.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Bioavailability and Bioequivalence | EUPATI Open Classroom [learning.eupati.eu]
- 21. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 26. fda.gov [fda.gov]
- 27. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols: Homobutein in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobutein, a chalcone derivative, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. These notes provide an overview of its potential applications, particularly focusing on its anti-inflammatory, anticancer, and antioxidant properties. While research on this compound is ongoing, studies on the structurally similar compound, butein, offer significant insights into its potential mechanisms of action, which are also discussed herein.
I. Biological Activities and Potential Therapeutic Applications
This compound has demonstrated notable antioxidant and anti-tyrosinase activities. Furthermore, preliminary studies suggest its potential as an anti-inflammatory and anticancer agent.
Antioxidant Activity
This compound exhibits chain-breaking antioxidant activity, effectively trapping peroxyl radicals. This intrinsic antioxidant property contributes to its potential in mitigating oxidative stress-related pathologies.
Anti-Tyrosinase Activity
This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This makes it a valuable candidate for the development of agents for skin hyperpigmentation disorders and as a food browning inhibitor.[1][2]
Anti-Inflammatory Activity (Inferred from Butein)
Due to its structural similarity to butein, this compound is hypothesized to possess significant anti-inflammatory properties. Butein has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and inducing the Nrf2/HO-1 antioxidant response pathway.[3][4][5][6] These mechanisms are critical in mitigating the production of pro-inflammatory mediators.
Anticancer Activity (Inferred from Butein)
Butein has been extensively studied for its anticancer effects, demonstrating the ability to inhibit tumor growth, induce apoptosis, and suppress metastasis in various cancer models.[3][6][7][8][9] These effects are partly attributed to the inhibition of pro-inflammatory and pro-survival signaling pathways such as NF-κB and PI3K/Akt. Given its structural resemblance, this compound is a promising candidate for further investigation in cancer therapy.
II. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its structurally related compound, butein, for comparative purposes.
Table 1: Antioxidant and Anti-Tyrosinase Activity of this compound and Butein
| Compound | Assay | Parameter | Value | Reference |
| This compound | Inhibited Autoxidation of Methyl Linoleate | k inh | (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ | [1][2] |
| Mushroom Tyrosinase (Monophenolase) | IC50 | 14.78 ± 1.05 µM | [1][2] | |
| Mushroom Tyrosinase (Diphenolase) | IC50 | 12.36 ± 2.00 µM | [1][2] | |
| Mushroom Tyrosinase (Monophenolase) | K I | 2.76 ± 0.70 µM | [1] | |
| Mushroom Tyrosinase (Diphenolase) | K I | 2.50 ± 1.56 µM | [1] | |
| Butein | Inhibited Autoxidation of Methyl Linoleate | k inh | (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹ | [1] |
| Mushroom Tyrosinase (Monophenolase) | IC50 | 10.88 ± 2.19 µM | [1][2] | |
| Mushroom Tyrosinase (Diphenolase) | IC50 | 15.20 ± 1.25 µM | [1][2] | |
| Mushroom Tyrosinase (Monophenolase) | K I' | 9.95 ± 2.69 µM | [1] | |
| Mushroom Tyrosinase (Diphenolase) | K I | 3.30 ± 0.75 µM | [1] | |
| Mushroom Tyrosinase (Diphenolase) | K I' | 18.75 ± 5.15 µM | [1] |
Table 2: In Vivo Anti-Inflammatory and Antitumor Efficacy of Butein (as a reference for this compound)
| Compound | Model | Dosage | Effect | Reference |
| Butein | Carrageenan-induced paw edema in mice | 10, 15, 20 mg/kg (oral) | Significant reduction in paw edema | [1] |
| CNE2 nasopharyngeal carcinoma xenograft in mice | 20 mg/kg (i.p. every 2 days) | Significant inhibition of tumor growth | [7] | |
| BT-474 breast cancer xenograft in mice | Not specified | Inhibition of tumor growth | [3] | |
| A549 and MDA-MB-231 tumor xenograft on CAM | 100 µM (topical every 48h) | Significant inhibition of tumor growth | [4] | |
| A2780 ovarian cancer xenograft in mice | Not specified | Significant inhibition of tumor growth | [6] | |
| HepG2 and Hep3B hepatocellular carcinoma xenograft in mice | Not specified | Significant inhibition of tumor growth | [8] |
III. Signaling Pathways
Based on studies of the closely related chalcone, butein, this compound is proposed to modulate key signaling pathways involved in inflammation and cancer.
Proposed Inhibition of NF-κB Signaling Pathway
This compound is hypothesized to inhibit the canonical NF-κB pathway. This pathway is a central regulator of inflammation and cell survival. Inhibition is likely to occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Proposed Activation of Nrf2/HO-1 Signaling Pathway
This compound may activate the Nrf2 antioxidant response pathway via the PI3K/Akt signaling cascade. This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1), which helps to resolve inflammation and protect against oxidative stress.
References
- 1. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Butein suppresses breast cancer growth by reducing a production of intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butein and Frondoside-A Combination Exhibits Additive Anti-Cancer Effects on Tumor Cell Viability, Colony Growth, and Invasion and Synergism on Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butein promotes ubiquitination-mediated survivin degradation inhibits tumor growth and overcomes chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The inhibitory effects of butein on cell proliferation and TNF-α-induced CCL2 release in racially different triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Homobutein Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Homobutein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural chalcone, a type of flavonoid, with the chemical formula C₁₆H₁₄O₅.[1] It is a potent dual inhibitor of Histone Deacetylases (HDACs) and Nuclear Factor-kappa B (NF-κB), exhibiting anticancer, anti-inflammatory, and antioxidant properties.[2] Like many hydrophobic compounds, this compound has poor solubility in aqueous solutions, which can be a significant hurdle for in vitro and in vivo studies, affecting bioavailability and experimental reproducibility.
Q2: What are the initial signs of solubility issues with this compound in my experiments?
Common indicators of poor solubility include:
-
Precipitation: Visible solid particles in your stock solution or after dilution into aqueous buffers or cell culture media.
-
Cloudiness or turbidity: A hazy appearance in the solution, indicating the formation of a fine suspension.
-
Inconsistent results: High variability in experimental data between replicates or different batches of the compound.
-
Low bioactivity: The compound appears less potent than expected, which may be due to a lower effective concentration in solution.
Q3: What are the recommended solvents for preparing a this compound stock solution?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Commonly used solvents for this purpose include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
Q4: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?
High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cellular stress and off-target effects. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q5: How does pH affect the solubility of this compound?
The solubility of flavonoids like this compound can be influenced by the pH of the aqueous solution. Generally, their solubility is lowest near neutral pH and increases in more acidic or alkaline conditions. This is because the phenolic hydroxyl groups on the this compound molecule can be deprotonated at higher pH, forming more soluble phenolate ions.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility problems with this compound.
Problem 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation | 1. Reduce the final concentration: Your target concentration may exceed the solubility limit of this compound in the aqueous medium. Perform a serial dilution to determine the maximum achievable concentration without precipitation. | A clear solution at a lower concentration, establishing the working solubility limit. |
| 2. Increase the solvent percentage in the final solution (with caution): If your experimental setup allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help keep the compound in solution. Always check for solvent toxicity in your specific cell line. | Improved solubility, but requires validation of solvent effects on the assay. | |
| 3. Use a pre-warmed aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. | Reduced precipitation upon initial mixing. | |
| 4. Vortex while diluting: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and uniform dispersion, which can prevent localized high concentrations and subsequent precipitation. | A more homogenous and potentially clear solution. |
Problem 2: The solution appears cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Precipitation | 1. Prepare fresh dilutions for each experiment: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them immediately before use. | Minimized precipitation during the experiment. |
| 2. Incorporate a solubilizing agent: Consider adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your buffer at a low concentration (e.g., 0.01-0.05%). Note: This is generally not suitable for cell-based assays due to potential cytotoxicity. | Increased kinetic solubility and stability of the solution. | |
| 3. Adjust the pH of the buffer: If your experiment can tolerate it, adjusting the pH to be slightly more acidic or alkaline may improve solubility.[3][4] | A stable, clear solution for the duration of the experiment. |
Quantitative Data
| Parameter | Value | Description |
| Molecular Weight | 286.28 g/mol | - |
| HDAC Inhibition IC₅₀ | 190 µM | The half maximal inhibitory concentration against total Histone Deacetylases (Classes I, II, and IV).[2] |
| NF-κB Inhibition IC₅₀ | 38 µM | The half maximal inhibitory concentration against TNFα-induced NF-κB activation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 286.28)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weigh out 2.86 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Diluting this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock for a final assay, you can first dilute the stock 1:10 in medium to get a 1 mM intermediate solution.
-
Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium in a well to get a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
-
Gently mix the contents of the wells by pipetting or swirling the plate.
-
Always include a vehicle control in your experiment by adding the same final concentration of DMSO (without this compound) to control wells.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
Caption: Troubleshooting workflow for this compound solubility issues.
Simplified Signaling Pathway: this compound Inhibition of NF-κB
Caption: this compound inhibits the NF-κB signaling pathway.
Simplified Signaling Pathway: this compound Inhibition of HDAC
Caption: this compound inhibits Histone Deacetylase (HDAC) activity.
References
- 1. The solubility and stability of heterocyclic chalcones compared with trans-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protein Aggregation in Experiments
Disclaimer: The term "Homobutein" does not correspond to a known protein in the scientific literature. This guide will therefore use general principles of protein aggregation and troubleshooting strategies that are broadly applicable to various proteins prone to aggregation. The examples provided will be relevant to researchers, scientists, and drug development professionals working with such proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein aggregation in experiments?
Protein aggregation can be triggered by a variety of factors that disrupt the stability of a protein's native conformation. These can be broadly categorized as:
-
Environmental Stressors: Exposure to extreme temperatures, non-optimal pH, or oxidative stress can lead to protein aggregation.[1] High temperatures can destabilize the non-covalent interactions that maintain a protein's structure, while pH values far from a protein's isoelectric point can alter its charge distribution, leading to aggregation.[1][2][3]
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[2][4]
-
Mutations: Changes in the amino acid sequence of a protein can affect its folding and stability, potentially exposing hydrophobic regions that can interact with other molecules and cause aggregation.[1]
-
Issues with Protein Synthesis: Errors during the production of a protein can lead to misfolding and subsequent aggregation.[1]
-
Aging and Storage: Over time, proteins can naturally begin to misfold and aggregate.[1] Improper storage conditions, such as repeated freeze-thaw cycles, can also contribute to this problem.[2][4]
-
Mechanical Stress: Physical forces from processes like vortexing or extensive pipetting can induce protein unfolding and aggregation.[2]
Q2: How can I detect protein aggregation in my sample?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Observation: In severe cases, aggregation can be seen as visible particulate matter in the solution.[4]
-
Spectroscopy: Techniques like fluorescence spectroscopy and circular dichroism can monitor changes in a protein's conformation that are indicative of aggregation.[5]
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method for detecting amyloid fibrils, a specific type of aggregate. ThT dye binds to these structures and exhibits a characteristic increase in fluorescence.[5][6]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to identify the presence of high-molecular-weight aggregates.[7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of aggregates.
-
Microscopy: High-resolution imaging techniques like electron microscopy (EM) and atomic force microscopy (AFM) provide direct visualization of aggregate structures.[5][8]
Troubleshooting Guides
Issue 1: My protein is aggregating during purification.
| Potential Cause | Troubleshooting Strategy |
| High Protein Concentration | Maintain a low protein concentration during purification by increasing the sample volume during lysis and chromatography.[4] |
| Suboptimal Buffer Conditions | Optimize the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI).[9] Adjust the ionic strength by trying different salt concentrations.[9] |
| Oxidation of Cysteine Residues | Add a reducing agent like DTT or BME to your buffers to prevent the formation of non-native disulfide bonds.[4] |
| Temperature Instability | Perform purification steps at a lower temperature (e.g., 4°C), but be aware that some proteins are unstable at this temperature.[4] |
| Presence of Contaminants | Ensure high purity of your protein sample, as impurities can sometimes promote aggregation.[2] |
Issue 2: My purified protein aggregates during storage.
| Potential Cause | Troubleshooting Strategy |
| Freeze-Thaw Cycles | Aliquot your protein into smaller, single-use volumes to avoid repeated freezing and thawing.[4] Store at -80°C for long-term stability.[4] |
| Inappropriate Storage Buffer | Add a cryoprotectant like glycerol (typically 10-20%) to your storage buffer to prevent aggregation during freezing.[4][10] |
| Long-Term Instability | If the protein is inherently unstable, consider using it fresh or exploring options for lyophilization (freeze-drying). |
Issue 3: I'm observing inconsistent results in my aggregation assays.
| Potential Cause | Troubleshooting Strategy |
| Variability in Starting Material | Ensure your starting protein solution is consistently monomeric. This can be achieved by pre-treating the sample, for example, by size exclusion chromatography. |
| Assay Conditions Not Optimized | Systematically vary parameters such as protein concentration, temperature, pH, and ionic strength to find the optimal conditions for reproducible aggregation. |
| Pipetting Errors | Use precise pipetting techniques and consider using automated liquid handling for high-throughput assays to minimize variability. |
| Plate-to-Plate Variation | Use high-quality microplates and ensure consistent incubation conditions across all experiments. |
Experimental Protocols
Key Experiment: Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation
This protocol outlines a general procedure for using ThT to monitor the kinetics of amyloid fibril formation.
Materials:
-
Purified protein of interest
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Methodology:
-
Preparation of Protein Solution:
-
Prepare a stock solution of your protein in the desired assay buffer.
-
Ensure the initial protein solution is monomeric by a suitable method (e.g., SEC).
-
Determine the protein concentration accurately (e.g., by UV-Vis spectroscopy).
-
-
Assay Setup:
-
In each well of the 96-well plate, add your protein solution to the desired final concentration.
-
Include negative controls (buffer only) and positive controls (if available).
-
Add ThT to each well to a final concentration of 10-20 µM.
-
-
Incubation and Measurement:
-
Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C).
-
Set the fluorometer to take readings at regular intervals (e.g., every 15-30 minutes).
-
Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Shake the plate briefly before each reading to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer-only control from all readings.
-
Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, representing the nucleation, elongation, and saturation of fibril formation, respectively.
-
Visualizations
Caption: A flowchart for troubleshooting common protein aggregation issues.
Caption: Key factors that can contribute to protein aggregation.
References
- 1. Protein aggregation - Wikipedia [en.wikipedia.org]
- 2. Fidabio [fidabio.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Probing protein aggregation through spectroscopic insights and multimodal approaches: A comprehensive review for counteracting neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. approcess.com [approcess.com]
- 8. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Homobutein Metabolism
Welcome to the technical support center for Homobutein research. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolism important?
A: this compound is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine and cysteine.[1] Its metabolic pathways are central to cellular methylation reactions and the synthesis of key molecules. Dysregulation leading to elevated this compound levels, a condition known as hyperhomobuteinemia, is an independent risk factor for various diseases, making its study crucial for drug development and diagnostics.[2]
Q2: What are the primary degradation pathways for this compound?
A: this compound is primarily catabolized through two major pathways:
-
The Transsulfuration Pathway: This irreversible pathway converts this compound to cysteine. The first and rate-limiting step is catalyzed by the enzyme Cystathionine β-synthase (CBS), which condenses this compound with serine to form cystathionine.[3] Cystathionine is then cleaved by Cystathionine γ-lyase (CTH) to produce cysteine, α-ketobutyrate, and ammonia. This pathway is predominant when methionine levels are high.
-
The Remethylation Pathway: This pathway remethylates this compound back to methionine. This is accomplished by one of two enzymes: Methionine Synthase (MS), which uses vitamin B12 as a cofactor and 5-methyltetrahydrofolate (a derivative of folate) as a methyl donor, or Betaine-Homobutein Methyltransferase (BHMT), which uses betaine as the methyl donor.[4][5]
Q3: Which cofactors are essential for this compound-metabolizing enzymes?
A: Several vitamins are crucial cofactors for the enzymes involved in this compound degradation. Deficiencies in these vitamins can lead to elevated this compound levels.[1][6]
-
Vitamin B6 (Pyridoxal Phosphate): A required cofactor for Cystathionine β-synthase (CBS) in the transsulfuration pathway.[4]
-
Vitamin B12 (Cobalamin): An essential cofactor for Methionine Synthase (MS) in the remethylation pathway.[4][7]
-
Folate (Vitamin B9): The active form, 5-methyltetrahydrofolate, is the methyl donor for the MS-catalyzed remethylation reaction.[4][7]
-
Riboflavin (Vitamin B2): As FAD, it is a cofactor for Methylenetetrahydrofolate Reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate.[7]
Q4: What is the clinical significance of elevated this compound levels?
A: Elevated plasma this compound, or hyperhomobuteinemia, is recognized as an independent risk factor for cardiovascular disease, including coronary artery disease and stroke.[2][7] It has also been associated with neurological conditions and developmental issues.[8] Therefore, laboratory measurement of this compound is a key diagnostic and monitoring tool.[9]
Signaling Pathway Diagrams
References
- 1. testing.com [testing.com]
- 2. Folic Acid Supplementation in Patients with Elevated Homocysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cysteine biosynthesis/homocysteine degradation (trans-sulfuration) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. High Homocysteine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Recommended approaches for the laboratory measurement of homocysteine in the diagnosis and monitoring of patients with hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Homobutein Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from homobutein in their biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a type of chalcone, a class of plant-derived polyphenolic compounds. It is known to possess potent antioxidant and enzyme-inhibiting properties. These characteristics can lead to interference in various biochemical assays through several mechanisms:
-
Enzyme Inhibition: this compound can act as a competitive inhibitor for some enzymes. For example, it has been shown to be a potent, nearly competitive inhibitor of mushroom tyrosinase.[1] This means it can bind to the active site of an enzyme, competing with the intended substrate and leading to falsely low activity readings.
-
Antioxidant Activity: As a strong antioxidant, this compound can interfere with assays that involve redox reactions.[1] This is particularly relevant for assays that use enzymes like horseradish peroxidase (HRP) or generate reactive oxygen species (ROS), as this compound can scavenge these molecules and reduce the expected signal.
-
Non-Specific Protein Binding: Polyphenols, including chalcones, can bind non-specifically to proteins, which may alter the conformation and function of antibodies and enzymes in your assay, potentially leading to either false positive or false negative results.
-
Fluorescence Quenching: The phenolic structure of this compound can lead to quenching of fluorescence signals in assays that use fluorescent probes. This occurs when this compound absorbs the excitation energy or interacts with the excited fluorophore, reducing the emitted light and leading to an underestimation of the signal.[2]
Q2: Which types of assays are most likely to be affected by this compound interference?
Based on its chemical properties, this compound may interfere with a range of assays, including:
-
Enzyme Activity Assays: Particularly those where this compound can act as a competitive inhibitor.
-
ELISAs and other Immunoassays using HRP: The antioxidant activity of this compound can interfere with the HRP-catalyzed substrate conversion, leading to reduced signal.
-
Fluorescence-Based Assays: Due to potential fluorescence quenching.
-
Cell Viability Assays: Some colorimetric assays for cell viability, such as those using neutral red, can be affected by polyphenols, leading to false positive results.[3]
-
Assays Measuring Oxidative Stress: this compound's antioxidant properties will directly interfere with the measurement of ROS.
Q3: What are the typical signs of this compound interference in my experimental results?
Suspect interference if you observe:
-
Inconsistent or non-reproducible results.
-
A dose-dependent inhibition of an enzyme that is not your target.
-
Lower than expected signals in HRP-based detection systems.
-
Reduced fluorescence intensity in the presence of your sample.
-
Results that are inconsistent with other assays or the expected biological activity.
-
Non-parallel dilution curves in immunoassays. [4]
Troubleshooting Guide
Problem: My enzyme activity is unexpectedly low in the presence of a sample containing this compound.
| Possible Cause | Troubleshooting Step |
| Competitive Inhibition | Increase the concentration of the enzyme's substrate. If the inhibition is competitive, a higher substrate concentration should overcome the effect of the inhibitor. |
| Perform a full kinetic analysis (e.g., Lineweaver-Burk plot) to confirm the mechanism of inhibition. | |
| Non-specific Inhibition | Run a control experiment with a structurally unrelated enzyme to see if the inhibitory effect is specific to your enzyme of interest. |
Problem: I am seeing a weak signal in my HRP-based ELISA or Western blot.
| Possible Cause | Troubleshooting Step |
| Antioxidant Interference | Perform a spike-and-recovery experiment. Add a known amount of your analyte to a sample containing this compound and to a control sample. A lower-than-expected recovery in the this compound sample suggests interference. |
| Include a control where you add this compound directly to the HRP substrate solution to see if it directly inhibits the colorimetric or chemiluminescent reaction. | |
| Consider using an alternative enzyme conjugate that is not based on a redox reaction. |
Problem: My fluorescence-based assay shows a decrease in signal with my this compound-containing sample.
| Possible Cause | Troubleshooting Step |
| Fluorescence Quenching | Measure the fluorescence of your sample in the absence of the fluorescent probe to check for background fluorescence or quenching effects. |
| Perform a control experiment by adding this compound to a solution containing only the fluorescent dye to directly assess quenching. | |
| Consider using a fluorescent probe with different excitation and emission wavelengths. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against mushroom tyrosinase, providing an example of its potential for enzyme inhibition.
| Enzyme | Inhibition Type | Inhibitory Constant (KI) | IC50 (at 1 mM substrate) |
| Mushroom Tyrosinase (monophenolase) | Nearly Competitive | 2.76 ± 0.70 µM | 14.78 ± 1.05 µM |
| Mushroom Tyrosinase (diphenolase) | Nearly Competitive | 2.50 ± 1.56 µM | 12.36 ± 2.00 µM |
Data from: Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies.
Experimental Protocols
1. Protocol for Removal of Polyphenols using Polyvinylpolypyrrolidone (PVPP)
This protocol is adapted from a method for rapidly removing polyphenols from plant extracts and can be used to create a polyphenol-free sample for use as a negative control.[1][5]
Materials:
-
Polyvinylpolypyrrolidone (PVPP) powder
-
1 mL syringe
-
Glass wool or filter paper
-
Centrifuge
Method:
-
Prepare a PVPP column by plugging the bottom of a 1 mL syringe with a small amount of glass wool or a small circle of filter paper.
-
Pack the syringe with PVPP powder. The amount of PVPP will depend on the concentration of polyphenols in your sample and should be optimized empirically. Start with approximately 0.1 g of PVPP.
-
Load your sample extract (e.g., 500 µL) onto the top of the PVPP column.
-
Place the syringe into a centrifuge tube.
-
Centrifuge at 2000 x g for 10 minutes.
-
Collect the supernatant. This is your polyphenol-depleted sample.
-
Analyze the polyphenol-depleted sample in your assay alongside the untreated sample to determine if the observed effect was due to polyphenols.
2. Protocol for a Spike-and-Recovery Experiment to Detect Interference
This protocol helps to determine if a substance in your sample matrix is interfering with the accurate quantification of your analyte.
Materials:
-
Your sample containing the suspected interfering substance (e.g., this compound).
-
A control matrix sample without the interfering substance.
-
A concentrated stock solution of your purified analyte.
Method:
-
Prepare three sets of samples:
-
Sample A: Your sample containing the suspected interfering substance.
-
Sample B: The control matrix sample.
-
Sample C: The control matrix sample "spiked" with a known concentration of your analyte. The amount of analyte added should be within the linear range of your assay.
-
Sample D: Your sample containing the suspected interfering substance, also "spiked" with the same concentration of analyte as Sample C.
-
-
Perform your assay on all four samples.
-
Calculate the recovery using the following formula:
-
% Recovery = [(Concentration in D - Concentration in A) / (Concentration in C - Concentration in B)] * 100
-
-
A recovery significantly different from 100% (e.g., <80% or >120%) indicates the presence of interference.
Visualizations
Caption: Workflow for identifying polyphenol interference.
Caption: Competitive inhibition by this compound.
Caption: Troubleshooting decision tree.
References
ensuring Homobutein stability under physiological pH.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of Homobutein, particularly under physiological pH conditions (pH 7.2-7.4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability at physiological pH a concern?
This compound is a natural chalcone, a type of flavonoid found in various plants.[1][2] Its chemical formula is C₁₆H₁₄O₅.[2][3] It is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, primarily through the dual inhibition of HDACs and NF-κB.[1][4][5]
Ensuring its stability at physiological pH is critical for the validity and reproducibility of in vitro and in vivo experiments. Degradation can lead to a loss of biological activity, the formation of confounding byproducts, and inaccurate experimental results. Like many polyhydroxylated chalcones, its structure is susceptible to degradation through oxidation and pH-dependent reactions.[6][7]
Q2: What are the primary factors that can affect this compound stability in my experiments?
Several factors can compromise the stability of this compound in aqueous solutions at physiological pH:
-
pH: While stable in a range, extreme pH values can catalyze hydrolysis or other degradation reactions. Chalcones can be particularly unstable under alkaline conditions.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially given this compound's antioxidant properties.[7]
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[8]
-
Buffer Composition: Certain buffer components can interact with this compound or catalyze its degradation. For example, phosphate buffers can sometimes precipitate with divalent cations.[9]
Caption: Key environmental factors influencing this compound degradation.
Q3: How should I prepare and store this compound stock solutions?
To maximize stability, stock solutions should be prepared in an appropriate organic solvent and stored under optimal conditions.
-
Solvent Selection: this compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5] For biological experiments, DMSO is the most common choice.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Minimize exposure to air by capping the vial immediately.
-
Storage: Store the stock solution as small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[5] Protect from light by using amber vials or wrapping them in foil.
Q4: Which buffers are recommended for experiments with this compound at physiological pH?
The choice of buffer is critical. Buffers should be selected based on their pKa, which should be close to the desired experimental pH, and their lack of interaction with the compound. Common biological buffers like HEPES and MOPS are often suitable for maintaining pH in cell culture environments.[10][11]
| Buffer System | Optimal pH Range | Key Considerations |
| Phosphate (PBS) | 5.8 – 8.0 | Matches physiological ionic strength. Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Minimal pH change during freezing.[9][12] |
| HEPES | 6.8 – 8.2 | Commonly used in cell culture.[10] Can generate reactive oxygen species when exposed to light. |
| Tris | 7.0 – 9.0 | Often used for protein research and electrophoresis. pH is highly temperature-dependent.[11] |
| MOPS | 6.5 – 7.9 | Suitable for research with bacteria and eukaryotic cells.[11] |
Q5: How can I monitor the stability of this compound in my experimental setup?
A stability study using High-Performance Liquid Chromatography (HPLC) is the most reliable method. This involves incubating this compound under your specific experimental conditions (buffer, temperature, etc.) and measuring its concentration at various time points. A decrease in the peak area corresponding to this compound indicates degradation.
Troubleshooting Guide
Issue: I'm observing a rapid loss of biological activity in my cell culture experiment.
This is a common issue that often points to compound instability in the culture medium.
Caption: Troubleshooting flowchart for loss of this compound activity.
Issue: My this compound working solution has changed color (e.g., turned yellow/brown).
Color change is often a visual indicator of oxidative degradation. The formation of oxidized products can alter the chromophore of the molecule.
-
Cause: Likely oxidation due to exposure to air and/or light.
-
Solution:
-
Prepare fresh working solutions immediately before use.
-
Use degassed buffers to minimize dissolved oxygen.
-
Protect the solution from light at all stages of the experiment.
-
Consider performing experiments under a nitrogen or argon atmosphere if the problem persists.
-
Issue: I'm observing a precipitate in my this compound working solution.
Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer.
-
Cause: this compound has poor water solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, it can crash out of solution.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible while maintaining solubility.
-
Add the this compound stock solution to the aqueous buffer slowly while vortexing to facilitate mixing.
-
Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental buffer.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), amber glass vials, precision balance.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microfuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM). c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in amber, tightly-sealed vials to minimize freeze-thaw cycles. e. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol provides a framework for assessing stability. Specific parameters (e.g., column, mobile phase) may need optimization.
-
Objective: To quantify the concentration of this compound over time in a specific buffer at a set temperature.
-
Materials:
-
This compound stock solution (in DMSO).
-
Experimental buffer (e.g., PBS, pH 7.4).
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Acetonitrile (ACN) and water (HPLC grade), with 0.1% formic acid or trifluoroacetic acid.
-
-
Procedure: a. Preparation: i. Prepare the experimental buffer and bring it to the desired temperature (e.g., 37°C). ii. Prepare the this compound working solution by diluting the stock solution into the pre-warmed buffer to a final concentration (e.g., 20 µM). b. Time Course Analysis: i. Immediately after preparation (t=0), take an aliquot of the working solution and inject it into the HPLC system. ii. Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light). iii. Take aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours) and inject them into the HPLC. c. HPLC Method: i. Mobile Phase: A gradient of ACN and water (both with 0.1% formic acid). For example, a linear gradient from 10% to 90% ACN over 15 minutes. ii. Flow Rate: 1.0 mL/min. iii. Detection: Monitor at a wavelength where this compound has maximum absorbance (determine by UV-Vis scan). iv. Analysis: Integrate the peak area of this compound at each time point. Plot the percentage of the initial peak area remaining versus time to determine the degradation rate.
Caption: Experimental workflow for assessing this compound stability via HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C16H14O5 | CID 6438092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C16H14O5) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 34000-39-0 [amp.chemicalbook.com]
- 5. This compound | CAS:34000-39-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dalochem.com [dalochem.com]
- 11. Biological Buffers: The Key to Successful Experiments - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. Mapping of solution components, pH changes, protein stability and the elimination of protein precipitation during freeze-thawing of fibroblast growth factor 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming resistance to Homobutein in cancer cells
Homobutein Resistance Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the RAF-alpha kinase, a critical component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of RAF-alpha, this compound prevents its activation, leading to the downstream inhibition of MEK and ERK phosphorylation. This ultimately results in decreased cell proliferation and apoptosis in cancer cells with a constitutively active RAS-MAPK pathway.
Q2: What are the most common mechanisms of acquired resistance to this compound?
A2: Several mechanisms of acquired resistance to this compound have been identified. The most prevalent are:
-
Target Alteration: Point mutations in the RAF-alpha gene that reduce the binding affinity of this compound.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways, most commonly the PI3K/AKT/mTOR pathway, which provides alternative pro-survival signals.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which actively pump this compound out of the cell.
Q3: Are there known biomarkers to predict this compound resistance?
A3: While research is ongoing, potential biomarkers for predicting this compound resistance include pre-existing mutations in downstream components of the PI3K/AKT pathway (e.g., PTEN loss or PIK3CA mutations) and high baseline expression levels of ABC transporters. Routine screening for RAF-alpha mutations is also recommended.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
If you observe a rightward shift in the dose-response curve (an increase in the IC50 value) for this compound in your cancer cell line, it may indicate the development of acquired resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Issue 2: Inconsistent Results in Combination Therapy Experiments
When combining this compound with other inhibitors (e.g., a PI3K inhibitor), you may observe high variability or antagonistic effects.
Possible Causes and Solutions:
-
Suboptimal Dosing: The concentration of one or both drugs may be too high, leading to off-target toxicity. A checkerboard assay is recommended to determine synergistic concentrations.
-
Incorrect Sequencing: The order of drug administration can be critical. Test simultaneous administration versus sequential administration (e.g., this compound for 24 hours followed by the second agent, and vice versa).
-
Pharmacokinetic Interactions: One drug may alter the metabolism or stability of the other. While less common in vitro, ensure media changes are consistent.
Data Presentation: Combination Therapy Synergy
The following table shows representative data from a checkerboard assay combining this compound with "PI3K-Inhibitor B" in a this compound-resistant cell line (H-R cells). The Bliss synergy score is calculated to quantify the interaction.
| This compound (nM) | PI3K-Inhibitor B (nM) | % Inhibition (Observed) | % Inhibition (Expected) | Bliss Synergy Score |
| 10 | 0 | 15.2 | 15.2 | 0.0 |
| 0 | 20 | 22.5 | 22.5 | 0.0 |
| 10 | 20 | 58.9 | 34.1 | 24.8 (Synergistic) |
| 50 | 0 | 35.1 | 35.1 | 0.0 |
| 0 | 100 | 45.8 | 45.8 | 0.0 |
| 50 | 100 | 85.3 | 64.8 | 20.5 (Synergistic) |
| 200 | 400 | 91.0 | 90.0 | 1.0 (Additive) |
A Bliss Synergy Score > 10 is generally considered synergistic.
Experimental Protocols
Protocol 1: Western Blot Analysis for Bypass Pathway Activation
This protocol is used to detect the activation of the PI3K/AKT pathway as a potential resistance mechanism.
Methodology:
-
Cell Lysis: Treat this compound-sensitive (parental) and this compound-resistant (H-R) cells with this compound (e.g., 100 nM) for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-Actin), diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Signaling Pathway Diagram:
Caption: Key signaling pathways involved in this compound action and resistance.
Protocol 2: qRT-PCR for ABCB1 Transporter Expression
This protocol quantifies the mRNA expression of the ABCB1 gene, which encodes the MDR1 drug efflux pump.
Methodology:
-
RNA Extraction: Extract total RNA from parental and H-R cells using an RNA isolation kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for ABCB1 and a housekeeping gene (e.g., GAPDH).
-
Recommended Primer Sequences:
-
ABCB1 Forward: 5'-GGCAGCAATCAGACAGGATGT-3'
-
ABCB1 Reverse: 5'-AGACATTCCTCCAGGCATCCA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of ABCB1 in H-R cells compared to parental cells using the ΔΔCt method, normalized to the housekeeping gene.
Data Presentation: Gene Expression Analysis
| Cell Line | Target Gene | Average Ct | ΔCt (Target - GAPDH) | ΔΔCt (vs. Parental) | Fold Change (2^-ΔΔCt) |
| Parental | GAPDH | 18.5 | - | - | 1.0 |
| Parental | ABCB1 | 26.2 | 7.7 | 0.0 | 1.0 |
| H-R Clone 1 | GAPDH | 18.3 | - | - | 1.0 |
| H-R Clone 1 | ABCB1 | 21.4 | 3.1 | -4.6 | 24.2 |
| H-R Clone 2 | GAPDH | 18.6 | - | - | 1.0 |
| H-R Clone 2 | ABCB1 | 20.8 | 2.2 | -5.5 | 45.3 |
This data indicates a significant upregulation of ABCB1 mRNA in the this compound-resistant (H-R) clones.
minimizing off-target effects of Homobutein in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homobutein. The information provided aims to help minimize and understand potential off-target effects in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known cellular activities of this compound?
This compound is primarily recognized for two main biological activities:
-
Tyrosinase Inhibition: It acts as a potent, nearly competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase, an essential enzyme in melanin synthesis.[1][2]
-
Antioxidant Activity: this compound exhibits chain-breaking antioxidant properties, although it is considered less potent than the related compound, butein.[1][3] Its antioxidant effects can be attributed to its ability to trap peroxyl radicals.[1]
Additionally, this compound has demonstrated anti-cancer and anti-inflammatory properties, though the specific molecular mechanisms are less characterized than for the related chalcone, butein.[1]
Q2: What are the known off-target effects of this compound?
Currently, there is limited specific information in the scientific literature detailing the off-target protein binding of this compound. The term "off-target effects" in the context of this compound studies often refers to its broader biological activities beyond a single intended purpose. For instance, if a researcher is using this compound solely as a tyrosinase inhibitor, its antioxidant or anti-inflammatory effects could be considered "off-target" in that specific experimental context.
Q3: My cells are showing unexpected phenotypes after this compound treatment. What could be the cause?
Unexpected cellular responses to this compound could arise from several factors:
-
Antioxidant Effects: The compound's ability to scavenge reactive oxygen species (ROS) can influence various signaling pathways, cell viability, and gene expression.[1][3]
-
Anti-inflammatory Activity: this compound may modulate inflammatory pathways. The related compound butein is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][5][6] It is plausible that this compound has similar effects.
-
Interaction with Cellular Thiols: Chalcones, the class of compounds this compound belongs to, can react with cellular thiols like glutathione, potentially altering cellular redox balance and interacting with proteins.[7][8]
-
Unidentified Protein Targets: Like many small molecules, this compound may bind to other, as-yet-unidentified protein targets within the cell.
Q4: How can I minimize the chances of observing off-target effects in my experiments?
To enhance the specificity of your experiments with this compound, consider the following strategies:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve your desired primary effect (e.g., tyrosinase inhibition). This minimizes the likelihood of engaging lower-affinity off-target interactions.
-
Use of Controls:
-
Negative Control: Include a structurally similar but inactive compound, if available.
-
Positive Controls: For antioxidant or anti-inflammatory studies, use well-characterized compounds to compare the magnitude of the effect.
-
-
Time-Course Experiments: Observe cellular effects at different time points to distinguish between immediate (potentially direct) and delayed (potentially secondary or off-target) responses.
-
Target-Specific Rescue Experiments: If you are studying a specific pathway, attempt to rescue the phenotype by overexpressing the target protein or adding a downstream component of the pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell viability or proliferation. | This compound's antioxidant or anti-cancer properties may be influencing cell health independent of the intended target. Chalcones have been shown to induce apoptosis in some cancer cell lines.[9] | Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Use concentrations well below the cytotoxic threshold for your experiments. Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if this is the mechanism of cell death. |
| Alterations in inflammatory signaling pathways. | This compound may be inhibiting pro-inflammatory pathways like NF-κB, similar to butein.[4][6] | Measure the activation of key inflammatory mediators (e.g., phosphorylation of IκBα, nuclear translocation of p65, expression of pro-inflammatory cytokines).[5][6] |
| Results are inconsistent across experiments. | This compound may be unstable in your cell culture medium or reactive with media components. | Prepare fresh stock solutions of this compound for each experiment. Minimize exposure of stock solutions to light and air. Test the stability of this compound in your specific cell culture medium over the time course of your experiment using analytical methods like HPLC. |
| Difficulty in attributing the observed effect to a specific target. | This compound has multiple known biological activities that can be difficult to separate in a complex cellular environment. | Employ advanced target identification methods such as a Cellular Thermal Shift Assay (CETSA) or quantitative proteomics with a biotin-tagged this compound probe to identify direct binding partners. |
Quantitative Data Summary
Table 1: Tyrosinase Inhibition by this compound
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 (Monophenolase) | 14.78 ± 1.05 µM | Mushroom Tyrosinase | L-tyrosine (1 mM) | [1][2] |
| IC50 (Diphenolase) | 12.36 ± 2.00 µM | Mushroom Tyrosinase | L-DOPA (1 mM) | [1][2] |
| Ki (Monophenolase) | 2.76 ± 0.70 µM | Mushroom Tyrosinase | L-tyrosine | [1][2] |
| Ki (Diphenolase) | 2.50 ± 1.56 µM | Mushroom Tyrosinase | L-DOPA | [1][2] |
Table 2: Antioxidant Activity of this compound
| Assay | Parameter | Value | Reference |
| Inhibited Autoxidation of Methyl Linoleate | kinh | (2.8 ± 0.9) x 103 M-1s-1 | [1][2] |
Experimental Protocols
Cellular Tyrosinase Inhibition Assay
This protocol is adapted for measuring the inhibition of cellular tyrosinase activity.
Materials:
-
Cell line expressing tyrosinase (e.g., B16F10 melanoma cells)
-
Cell lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution (2 mM in 50 mM sodium phosphate buffer, pH 6.8)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time.
-
Wash the cells with cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the L-DOPA solution to initiate the reaction.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the rate of dopachrome formation (change in absorbance over time).
-
Determine the percentage of tyrosinase inhibition for each this compound concentration relative to the vehicle control.
Cellular Antioxidant Activity Assay (DCFH-DA Assay)
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Materials:
-
Cell line of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An agent to induce oxidative stress (e.g., H2O2 or tert-butyl hydroperoxide)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Remove the media and load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H2O2) to the cells.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at various time points.
-
Calculate the percentage reduction in ROS for each this compound concentration compared to the control treated only with the ROS-inducing agent.
Advanced Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment.[10][11][12]
Materials:
-
Cell line of interest
-
This compound
-
PBS and lysis buffer
-
Antibody specific to the putative target protein
-
Equipment for Western blotting or ELISA
Procedure:
-
Culture cells to a sufficient density.
-
Treat the cells with this compound or a vehicle control for a specified duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or ELISA.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative activity and p53 upregulation effects of chalcones on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Homobutein Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Homobutein for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis, purification, and handling of this promising chalcone.
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound (2',4,4'-trihydroxy-3-methoxychalcone) is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a substituted acetophenone (2,4-dihydroxyacetophenone) with a substituted benzaldehyde (vanillin or 4-hydroxy-3-methoxybenzaldehyde).[1][4]
2. What are the main challenges when scaling up the Claisen-Schmidt condensation for this compound synthesis?
Scaling up the Claisen-Schmidt condensation presents several challenges, including:
-
Exothermic Reaction Control: The reaction is often exothermic, and improper heat management at a larger scale can lead to side reactions and reduced yield.
-
Mixing Efficiency: Ensuring uniform mixing of reactants and catalyst in a large reactor is critical for consistent product quality.
-
Product Precipitation: The chalcone product often precipitates out of the reaction mixture, which can hinder stirring and heat transfer.
-
Side Reactions: The formation of by-products, such as from the Cannizzaro reaction of the aldehyde or self-condensation of the ketone, can become more significant at scale.[5]
-
Work-up and Purification: Handling and purifying large quantities of the crude product can be challenging, especially if it is a sticky solid or an oil.
3. What are the key considerations for purifying this compound at a preclinical scale?
For preclinical studies, high purity of the active pharmaceutical ingredient (API) is crucial. Key purification considerations for this compound include:
-
Crystallization: Recrystallization is a common and effective method for purifying chalcones.[6][7] Selecting an appropriate solvent system is critical to obtain high purity and yield.
-
Chromatography: Flash column chromatography is often used for purification, especially to remove closely related impurities.[8] However, scaling up chromatography can be resource-intensive.
-
Purity Assessment: A combination of analytical techniques should be used to confirm the purity of the final product, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9][10][11]
4. What is the proposed mechanism of action for this compound as a potential therapeutic agent?
This compound, as a chalcone, is being investigated for various biological activities. One of its proposed mechanisms of action is the inhibition of the Plasmodium falciparum cysteine protease, falcipain-2.[12][13][14][15][16] The α,β-unsaturated ketone moiety in the chalcone structure can act as a Michael acceptor, leading to the irreversible covalent modification of the cysteine residue in the active site of the enzyme.[12]
5. How should this compound be stored to ensure its stability?
To ensure the stability of this compound, it should be stored in a dry and dark place.[17] Chalcones can be susceptible to degradation upon exposure to light and oxygen due to their unsaturated structure.[18] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Experimental Protocols
Scaled-Up Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a general guideline for the gram-scale synthesis of this compound. Optimization of specific parameters may be required based on the available equipment and desired scale.
Materials:
-
2,4-Dihydroxyacetophenone
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (or other suitable solvent)
-
Hydrochloric Acid (HCl) (for neutralization)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Addition funnel
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven (vacuum or conventional)
Procedure:
-
Reactant Preparation: In the jacketed reactor, dissolve 2,4-dihydroxyacetophenone in ethanol.
-
Base Addition: Separately, prepare a solution of KOH or NaOH in water or ethanol. Cool the reactor containing the acetophenone solution to 10-15 °C.
-
Aldehyde Addition: Slowly add a solution of vanillin in ethanol to the cooled acetophenone solution while stirring.
-
Condensation Reaction: Slowly add the base solution to the reaction mixture via an addition funnel, maintaining the temperature between 15-25 °C. The reaction is exothermic, so careful control of the addition rate and cooling is crucial.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 2-24 hours).
-
Precipitation and Neutralization: Once the reaction is complete, cool the mixture to 0-5 °C to promote further precipitation of the product. Slowly add cooled dilute HCl to neutralize the mixture to a pH of ~5-6.
-
Isolation: Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude this compound in a vacuum oven at a temperature below its melting point to a constant weight.
Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ethanol, methanol, or mixtures with water are commonly used for chalcones.[6] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Ethanol | Room Temp | 24 | 65-95 | [20][21] |
| KOH | Ethanol | 40 | 2 | 74-93 | [22] |
| Solid NaOH | Solvent-free | Room Temp | 0.1-0.5 | 96-98 | [8] |
| Mg(HSO₄)₂ | Solvent-free | 50 | 0.5 | ~82 | [23] |
| KSF Montmorillonite | Methanol | Room Temp - Reflux | 48 | 6-14 | [1][4] |
Table 2: Purity Assessment Methods for this compound
| Analytical Technique | Purpose | Key Parameters to Assess |
| HPLC | Quantify purity and detect impurities | Peak area percentage, retention time |
| NMR (¹H and ¹³C) | Confirm chemical structure and identify impurities | Chemical shifts, integration, coupling constants |
| Mass Spectrometry (MS) | Determine molecular weight and confirm identity | Molecular ion peak (m/z) |
| Melting Point | Assess purity | Sharp melting range close to the literature value |
| FT-IR Spectroscopy | Confirm functional groups | Characteristic absorption bands |
| Karl Fischer Titration | Quantify water content | Water percentage |
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Monitor the reaction closely using TLC or HPLC and extend the reaction time if necessary. - Ensure efficient stirring to maintain a homogeneous mixture. |
| Side reactions (e.g., Cannizzaro) | - Control the reaction temperature carefully, as higher temperatures can promote side reactions.[5] - Optimize the stoichiometry of the reactants. An excess of the ketone can sometimes be used. |
| Product loss during work-up | - Ensure the pH of the neutralization step is optimal for product precipitation. - Minimize the volume of wash solutions to avoid dissolving the product. |
| Inefficient base catalysis | - Use a freshly prepared solution of a strong base (NaOH or KOH). - Consider alternative catalysts if standard bases are ineffective (see Table 1). |
Issue 2: Difficulty in Product Crystallization
| Possible Cause | Troubleshooting Step |
| Solution is not saturated | - If the solution is clear and no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.[24] - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by evaporation.[24] |
| Oiling out instead of crystallizing | - The cooling rate may be too fast. Allow the solution to cool more slowly. - The purity of the crude product may be low. Consider a preliminary purification step like a short silica gel plug. - Try a different solvent system for recrystallization.[25] |
| Crystals are too small or impure | - Slow down the cooling rate. - Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Excess solvent will reduce yield. |
Issue 3: Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted starting materials | - Optimize reaction time and stoichiometry. - Improve purification method (e.g., multiple recrystallizations, column chromatography). |
| Side products from the reaction | - Adjust reaction conditions (temperature, catalyst, solvent) to minimize side product formation. - Employ column chromatography for separation of closely related impurities. |
| Degradation of this compound | - Avoid excessive heat and exposure to light and air during work-up and storage.[18] - Use antioxidants during storage if necessary. |
Mandatory Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Solved Preparation of Chalcones- Assignment 1. | Chegg.com [chegg.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. moravek.com [moravek.com]
- 10. Identity determination and purity testing [chemcon.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The complex of Plasmodium falciparum falcipain-2 protease with an (E)-chalcone-based inhibitor highlights a novel, small, molecule-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The complex of Plasmodium falciparum falcipain-2 protease with an (E)-chalcone-based inhibitor highlights a novel, small, molecule-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Falcipain-2 and Falcipain-3 Inhibitors as Promising Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. extrasynthese.com [extrasynthese.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Homobutein vs. Butein: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antioxidant properties of two structurally related chalcones, homobutein and butein. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, this document aims to be a valuable resource for researchers investigating novel antioxidant compounds.
Data Summary: Quantitative Comparison of Antioxidant Activities
The antioxidant capacities of this compound and butein have been evaluated using various assays. The following table summarizes key quantitative data from comparative studies, highlighting the differences in their radical-scavenging and enzyme-inhibiting activities.
| Parameter | This compound | Butein | α-tocopherol (Reference) | Assay Context | Source |
| Inhibition Rate Constant (kinh) | (2.8 ± 0.9) x 10³ M⁻¹s⁻¹ | (3.0 ± 0.9) x 10⁴ M⁻¹s⁻¹ | (2.2 ± 0.6) x 10⁴ M⁻¹s⁻¹ | Inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles | [1][2][3] |
| O-H Bond Dissociation Enthalpy (BDEOH) | 82.6 kcal/mol (estimated) | 78.4 ± 0.2 kcal/mol | Not Applicable | Radical equilibration EPR | [1][2][3] |
| Stoichiometric Factor (n) | Not Reported | 3.7 ± 1.1 | 2.0 | Inhibited autoxidation of methyl linoleate | [1][3] |
| Tyrosinase Inhibition (Monophenolase IC50) | 14.78 ± 1.05 µM | 10.88 ± 2.19 µM | 33.14 ± 5.03 µM (Kojic Acid) | Mushroom Tyrosinase (mTYR) at 1 mM substrate | [1][3] |
| Tyrosinase Inhibition (Diphenolase IC50) | 12.36 ± 2.00 µM | 15.20 ± 1.25 µM | 18.27 ± 3.42 µM (Kojic Acid) | Mushroom Tyrosinase (mTYR) at 1 mM substrate | [1][3] |
Comparative Analysis of Antioxidant Performance
Butein demonstrates significantly more potent chain-breaking antioxidant activity compared to this compound, as evidenced by its approximately 10-fold higher inhibition rate constant (kinh) in the inhibited autoxidation of methyl linoleate.[1][2][3] This superior activity is further supported by its lower O-H bond dissociation enthalpy (BDEOH), indicating that the hydrogen atom on the hydroxyl group is more readily donated to neutralize free radicals.[1][2][3] Butein's stoichiometric factor (n) of 3.7 suggests that one molecule of butein can trap nearly four peroxyl radicals, making it more efficient than the reference antioxidant α-tocopherol.[1][3]
While both chalcones exhibit potent anti-tyrosinase activity, their efficacy varies depending on the specific reaction. Butein is a more potent inhibitor of the monophenolase reaction, whereas this compound shows slightly better inhibition of the diphenolase reaction.[1][3]
Mechanisms of Antioxidant Action
Both this compound and butein exert their antioxidant effects through direct and indirect mechanisms.
Direct Antioxidant Activity: The primary direct mechanism is a chain-breaking action, where they donate a hydrogen atom to trap chain-carrying peroxyl radicals, thereby inhibiting lipid peroxidation.[1] This is a crucial mechanism for protecting cellular membranes from oxidative damage.
Indirect Antioxidant Activity: Butein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating this pathway, butein can enhance the endogenous antioxidant defenses of the cell. While less is known about this compound's activity in this regard, its structural similarity to butein suggests it may have similar, though perhaps less potent, effects. One study noted that this compound, unlike butein, was ineffective in reducing reactive oxygen species (ROS) in breast cancer cells.[1]
Experimental Protocols
Inhibited Autoxidation of Methyl Linoleate Micelles
This assay quantitatively assesses the chain-breaking antioxidant activity of the compounds.
Materials:
-
Methyl linoleate (MeLin)
-
Triton™ X-100
-
Phosphate-buffered saline (PBS), 50 mM, pH 7.4
-
2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator
-
This compound, Butein, and α-tocopherol stock solutions in acetonitrile
-
Oxygen sensor and thermostatted bath with magnetic stirrer
Procedure:
-
Prepare a buffered aqueous dispersion of MeLin (final concentration 2.74 mM) in Triton™ X-100 (final concentration 16 mM) micelles by vortex mixing.
-
Add a fresh stock solution of AAPH (final concentration 2.5 mM) to initiate the reaction.
-
Immediately add a small volume (5–30 µL) of the antioxidant stock solution (final concentration 1–20 µM) and vortex mix for 5 seconds.
-
Seal the 2 mL glass vial with a PTFE-coated stirring bar and cap with the O₂ sensor.
-
Equilibrate the sample at 37 °C in a thermostatted bath with continuous stirring.
-
Monitor the oxygen concentration over time.
-
Compare the rate of oxygen consumption in the presence of the antioxidant to that of a control without any antioxidant to determine the inhibition rate constant (kinh) and the stoichiometric factor (n).[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This colorimetric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH solution in methanol or ethanol (e.g., 0.1 mM)
-
This compound and Butein stock solutions in a suitable solvent
-
Methanol or ethanol as a solvent
-
Spectrophotometer or microplate reader
General Procedure:
-
Prepare a series of dilutions of the test compounds (this compound and butein) in the chosen solvent.
-
In a test tube or microplate well, mix a specific volume of the test compound solution with a fixed volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
A blank containing the solvent and DPPH solution is used as a control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound and Butein stock solutions in a suitable solvent
-
Ethanol or buffer for dilution
-
Spectrophotometer or microplate reader
General Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compounds.
-
Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A blank containing the solvent and ABTS•+ solution is used as a control.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
Visualizations
Nrf2 Signaling Pathway Activation by Butein
Caption: Nrf2 signaling pathway activation by butein.
Experimental Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies † [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Butein Ameliorates Oxidative Stress in H9c2 Cardiomyoblasts through Activation of the NRF2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Homobutein and Resveratrol: A Comparative Analysis of Antioxidant Potential
In the landscape of natural compounds with therapeutic promise, Homobutein and resveratrol have garnered significant attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant potential, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
Direct comparison of the antioxidant capacity of this compound and resveratrol is challenging due to the limited availability of studies employing identical antioxidant assays for both compounds. However, an analysis of their performance in different assays provides valuable insights.
| Compound | Assay | Metric | Result | Reference |
| This compound | Inhibited Autoxidation of Methyl Linoleate | k inh | (2.8 ± 0.9) x 10³ M⁻¹s⁻¹ | [1][2][3][4] |
| Resveratrol | Inhibited Autoxidation of Methyl Linoleate | k inh | Similar to or lower than this compound | [1] |
| Resveratrol | DPPH Radical Scavenging | IC₅₀ | 15.54 µg/mL | |
| Resveratrol | ABTS Radical Scavenging | IC₅₀ | 2.86 µg/mL | |
| Resveratrol | ORAC | µmol TE/g | 23.12 |
Note: The k inh value for resveratrol in the same methyl linoleate autoxidation model was reported to be similar to or lower than that of other well-established antioxidants, implying a potentially lower or comparable rate constant to this compound in this specific assay. A direct side-by-side value was not available in the searched literature. IC₅₀ and ORAC values for this compound in comparable assays were not found.
Mechanistic Insights into Antioxidant Action
The antioxidant mechanisms of this compound and resveratrol, while both effective in mitigating oxidative stress, operate through distinct pathways.
This compound primarily functions as a direct radical scavenger . Its chalcone structure enables it to act as a chain-breaking antioxidant, effectively neutralizing peroxyl radicals and inhibiting lipid peroxidation. This direct interaction with free radicals is a key feature of its antioxidant potential.
Resveratrol , on the other hand, exhibits a multifaceted antioxidant mechanism that includes both direct radical scavenging and the modulation of intracellular signaling pathways. It can directly neutralize free radicals, but a significant component of its antioxidant effect is attributed to its ability to influence cellular processes that enhance the body's endogenous antioxidant defenses.
Key Signaling Pathways Modulated by Resveratrol
Resveratrol is known to activate several critical signaling pathways that contribute to its antioxidant and cytoprotective effects:
-
Nrf2/ARE Pathway: Resveratrol can induce the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding event triggers the transcription of a suite of antioxidant and detoxifying enzymes, bolstering the cell's ability to combat oxidative stress.
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. SIRT1 activation is linked to a variety of cellular benefits, including the deacetylation and subsequent activation of transcription factors like FOXO, which in turn upregulate antioxidant enzymes.
-
MAPK Pathway Modulation: Resveratrol can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By modulating the activity of kinases such as ERK, JNK, and p38, resveratrol can influence cellular responses to oxidative stress, often leading to pro-survival outcomes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and resveratrol's antioxidant potential.
Inhibited Autoxidation of Methyl Linoleate
This assay evaluates the chain-breaking antioxidant activity of a compound by measuring its ability to inhibit the controlled oxidation of methyl linoleate.
Protocol:
-
Preparation of Micelles: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing Triton™ X-100 micelles and methyl linoleate.
-
Initiation of Oxidation: Introduce a free radical initiator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), to the micellar solution to initiate lipid peroxidation.
-
Addition of Antioxidant: Add the test compound (this compound or resveratrol) at various concentrations to the reaction mixture.
-
Monitoring Oxygen Consumption: Continuously monitor the rate of oxygen consumption using an oxygen electrode.
-
Calculation of k inh: The rate of inhibited oxidation (R inh) is measured and used to calculate the inhibition rate constant (k inh), which reflects the antioxidant's chain-breaking efficiency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Calculation of IC₅₀: The percentage of DPPH radical scavenging is calculated for each concentration of the test compound. The IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Similar to the DPPH assay, this method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Generation of ABTS Radical Cation: React ABTS with a strong oxidizing agent (e.g., potassium persulfate) to generate the stable blue-green ABTS radical cation.
-
Reaction Mixture: Add various concentrations of the test compound to the ABTS radical cation solution.
-
Incubation: Allow the reaction to proceed for a defined time at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 734 nm).
-
Calculation of IC₅₀: Calculate the percentage of ABTS radical scavenging and determine the IC₅₀ value from the resulting dose-response curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Protocol:
-
Preparation of Reagents: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), and the test compound.
-
Reaction Mixture: In a microplate, combine the fluorescent probe and the test compound at various concentrations.
-
Initiation of Reaction: Add the AAPH solution to initiate the generation of peroxyl radicals.
-
Fluorescence Monitoring: Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is proportional to the antioxidant capacity, which is typically expressed as Trolox equivalents (TE).
Visualizing the Mechanisms
The following diagrams illustrate the key antioxidant mechanisms of this compound and the signaling pathways modulated by resveratrol.
Caption: this compound's chain-breaking antioxidant mechanism.
Caption: Resveratrol's modulation of antioxidant signaling pathways.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies † [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Homobutein vs. Other Chalcones: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. This guide provides a comparative analysis of the biological performance of Homobutein (2',4,4'-trihydroxy-3-methoxychalcone) against other notable chalcones, supported by experimental data.
I. Comparative Analysis of Biological Activities
This section summarizes the quantitative data on the antioxidant, anti-tyrosinase, anticancer, and anti-inflammatory activities of this compound and other relevant chalcones.
Antioxidant Activity
This compound exhibits antioxidant properties, although studies suggest it is less potent than its close analog, Butein. The antioxidant capacity is often evaluated by the rate of inhibition of lipid peroxidation and radical scavenging assays.
| Compound | Assay | Parameter | Value | Reference |
| This compound | Inhibited autoxidation of methyl linoleate | k inh (M⁻¹s⁻¹) | (2.8 ± 0.9) x 10³ | [1] |
| Butein | Inhibited autoxidation of methyl linoleate | k inh (M⁻¹s⁻¹) | (3.0 ± 0.9) x 10⁴ | [1] |
| α-Tocopherol | Inhibited autoxidation of methyl linoleate | k inh (M⁻¹s⁻¹) | (2.2 ± 0.6) x 10⁴ | [1] |
k inh: rate constant for inhibition
Anti-Tyrosinase Activity
Both this compound and Butein have demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin synthesis. This activity makes them promising candidates for applications in skin hyperpigmentation disorders.
| Compound | Enzyme Reaction | Inhibition Type | K I (µM) | K I' (µM) | IC 50 (µM) | Reference |
| This compound | Monophenolase | Nearly Competitive | 2.76 ± 0.70 | - | 14.78 ± 1.05 | [1] |
| Diphenolase | Nearly Competitive | 2.50 ± 1.56 | - | 12.36 ± 2.00 | [1] | |
| Butein | Monophenolase | Uncompetitive | - | 9.95 ± 2.69 | 10.88 ± 2.19 | [1] |
| Diphenolase | Mixed-type | 3.30 ± 0.75 | 18.75 ± 5.15 | 15.20 ± 1.25 | [1] | |
| Kojic Acid (Reference) | Monophenolase | - | - | - | 33.14 ± 5.03 | [1] |
| Diphenolase | - | - | - | 18.27 ± 3.42 | [1] |
K I: Inhibition constant; K I': Uncompetitive inhibition constant; IC 50: Half-maximal inhibitory concentration
Anticancer Activity
This compound has shown cytotoxic effects against various cancer cell lines. The following table compares its activity with other chalcones.
| Compound | Cancer Cell Line | IC 50 (µg/mL) | Reference |
| This compound (2',4',4-trihydroxy-3-methoxychalcone) | HeLa (Cervical Cancer) | 8.53 | [2] |
| WiDr (Colon Cancer) | 2.66 | [2] | |
| T47D (Breast Cancer) | 24.61 | [2] | |
| 2',4-dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 12.80 | [2] |
| WiDr (Colon Cancer) | 19.57 | [2] | |
| T47D (Breast Cancer) | 20.73 | [2] | |
| Butein | MDA-MB-231 (Breast Cancer) | Not explicitly found for comparison | |
| Xanthohumol | MDA-MB-231 (Breast Cancer) | 6.7 | [3] |
| 2-Hydroxychalcone | MDA-MB-231 (Breast Cancer) | 4.6 | [3] |
| Chalcone | MDA-MB-231 (Breast Cancer) | 18.1 | [3] |
IC 50: Half-maximal inhibitory concentration
Anti-inflammatory Activity
| Compound | Assay | Target | IC 50 (µM) | Reference |
| Butein | LPS-stimulated mouse peritoneal macrophages | TNF-α production | 14.6 (for a derivative) | [4] |
| Chalcone derivative 11 | LPS-stimulated murine microglial cells (N9) | Nitric Oxide (NO) formation | 0.7 ± 0.06 | [5] |
| Chalcone derivative 1 | fMLP/CB-stimulated rat neutrophils | β-glucuronidase release | 1.6 ± 0.2 | [5] |
| Lysozyme release | 1.4 ± 0.2 | [5] |
IC 50: Half-maximal inhibitory concentration; LPS: Lipopolysaccharide; fMLP/CB: formyl-Met-Leu-Phe/cytochalasin B
II. Signaling Pathways
Chalcones exert their biological effects through the modulation of various signaling pathways. The diagrams below illustrate the known pathways for Butein, which may share similarities with this compound due to their structural resemblance.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
This protocol assesses cell viability by measuring the metabolic activity of cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other chalcones in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Detailed Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer, pH 6.8), 100 µL of phosphate buffer, and 20 µL of the test compound solution (this compound, Butein, or other chalcones at various concentrations).
-
Pre-incubation: Incubate the mixture at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor. The IC₅₀ value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
This method evaluates the free radical scavenging capacity of a compound.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound, Butein, etc.) in methanol.
-
DPPH Addition: Add 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated as: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is determined from the dose-response curve.
TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol quantifies the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.
Detailed Protocol:
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test chalcones for a specified time.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another wash, add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the cytokine in the samples. The percentage of inhibition of cytokine production by the chalcones can then be calculated.
IV. Conclusion
This guide provides a comparative overview of the biological activities of this compound in relation to other chalcones. The data presented in the tables and the experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. While this compound demonstrates promising anticancer and anti-tyrosinase activities, its antioxidant potential appears to be lower than that of Butein. Further research is warranted to fully elucidate the anti-inflammatory mechanisms of this compound and to conduct direct comparative studies against a broader range of chalcones in various biological assays. The provided signaling pathway diagrams and experimental workflows serve as a foundation for designing future investigations into the therapeutic potential of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Homobutein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobutein, a chalcone of interest, has demonstrated potential therapeutic activities, including antioxidant and anti-tyrosinase effects. Understanding its precise mechanism of action at the cellular level is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of this compound, primarily referencing data from its close structural analog, Butein, due to the current limited availability of direct mechanistic studies on this compound. This document summarizes key experimental findings, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.
Comparative Performance of this compound and Related Compounds
Quantitative data from in vitro studies provide a preliminary understanding of this compound's efficacy compared to other relevant compounds. The following tables summarize key performance metrics.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Rate Constant (k inh) (M⁻¹s⁻¹) | Stoichiometry (n) | Reference |
| This compound | Inhibited autoxidation of methyl linoleate | - | (2.8 ± 0.9) × 10³ | - | [1] |
| Butein | Inhibited autoxidation of methyl linoleate | - | (3.0 ± 0.9) × 10⁴ | 3.7 ± 1.1 | [1] |
| α-Tocopherol | Inhibited autoxidation of methyl linoleate | - | (2.2 ± 0.6) × 10⁴ | 2.0 | [1] |
Table 2: Comparative Anti-Tyrosinase Activity
| Compound | Enzyme Source | Inhibition Type | Kᵢ (µM) | IC50 (µM) | Reference |
| This compound | Mushroom Tyrosinase (monophenolase) | Nearly Competitive | 2.76 ± 0.70 | 14.78 ± 1.05 | [1] |
| This compound | Mushroom Tyrosinase (diphenolase) | Nearly Competitive | 2.50 ± 1.56 | 12.36 ± 2.00 | [1] |
| Butein | Mushroom Tyrosinase (monophenolase) | Uncompetitive | Kᵢ' = 9.95 ± 2.69 | 10.88 ± 2.19 | [1] |
| Butein | Mushroom Tyrosinase (diphenolase) | Mixed-type | Kᵢ = 3.30 ± 0.75, Kᵢ' = 18.75 ± 5.15 | 15.20 ± 1.25 | [1] |
| Kojic Acid | Mushroom Tyrosinase (monophenolase) | - | - | 33.14 ± 5.03 | [1] |
| Kojic Acid | Mushroom Tyrosinase (diphenolase) | - | - | 18.27 ± 3.42 | [1] |
Inferred Mechanism of Action: Insights from Butein
Due to the structural similarity between this compound and Butein, the well-documented cellular mechanisms of Butein provide a strong predictive framework for this compound's potential activities. Key signaling pathways modulated by Butein include NF-κB, MAPK (ERK1/2), and PI3K/Akt, which are central to inflammation, cell proliferation, and survival.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Studies on Butein have demonstrated its ability to potently inhibit this pathway. The proposed mechanism involves the direct inhibition of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. By preventing IκBα degradation, Butein effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB target genes involved in inflammation and tumorigenesis.[2][3]
Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is pivotal in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Research on Butein indicates that it can inhibit the phosphorylation of ERK1/2, thereby downregulating the activity of this pathway.[4] This inhibition is associated with a reduction in cancer cell migration and invasion.
Activation of the PI3K/Akt/Nrf2 Antioxidant Response Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell survival, growth, and metabolism. While often associated with pro-survival signals in cancer, it also plays a role in cellular defense mechanisms. Butein has been shown to activate the PI3K/Akt pathway, leading to the downstream activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[6][7][8][9] This induction of antioxidant enzymes contributes to the cellular defense against oxidative stress.
Experimental Protocols
To facilitate the direct investigation of this compound's mechanism of action, detailed protocols for key cellular assays are provided below.
Experimental Workflow: Investigating this compound's Cellular Effects
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.[10][11][12]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
TNF-α (or other NF-κB activator)
-
Passive Lysis Buffer
-
Dual-Luciferase Reporter Assay System
-
96-well opaque plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well opaque plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (untreated, vehicle-treated, and activator-only).
-
Cell Lysis: Wash the cells with PBS and lyse them with 20 µL of Passive Lysis Buffer per well.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Protocol 2: Western Blot Analysis of Phosphorylated ERK1/2
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2, a key indicator of MAPK pathway activation.[13][14][15]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete growth medium
-
This compound stock solution
-
Growth factor (e.g., EGF) to stimulate the ERK pathway
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound for the desired time, then stimulate with a growth factor (e.g., EGF) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.
Protocol 3: PI3K/Akt Pathway Activation Assay
This protocol outlines the steps to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.[16][17]
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution
-
Stimulant for the PI3K/Akt pathway (e.g., insulin or IGF-1)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
Other materials as described in the Western Blot protocol.
Procedure:
-
Cell Culture and Treatment: Grow cells to a suitable confluency. Serum-starve the cells if necessary. Treat the cells with this compound for the desired duration. A positive control with a known PI3K/Akt activator should be included.
-
Protein Extraction and Quantification: Follow the same procedure as described in the Western Blot protocol for protein extraction and quantification.
-
Western Blotting: Perform SDS-PAGE and transfer as previously described.
-
Antibody Incubation and Detection: Probe the membrane with an anti-phospho-Akt (Ser473) antibody, followed by an HRP-conjugated secondary antibody and ECL detection.
-
Re-probing: Strip the membrane and re-probe with an anti-total-Akt antibody to confirm equal protein loading.
-
Data Analysis: Use densitometry to quantify the ratio of phosphorylated Akt to total Akt to determine the level of pathway activation.
Conclusion
While direct experimental evidence for the cellular mechanism of action of this compound is still emerging, the extensive research on its structural analog, Butein, provides a robust framework for guiding future investigations. The data presented in this guide suggest that this compound likely exerts its biological effects through the modulation of key signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt/Nrf2. The provided experimental protocols offer a starting point for researchers to systematically confirm these mechanisms for this compound and further elucidate its therapeutic potential. Continued research in this area is warranted to fully characterize the pharmacological profile of this compound and advance its potential development as a novel therapeutic agent.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Nrf2/HO-1 by Natural Compounds in Lung Cancer [mdpi.com]
- 9. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Homobutein vs. Kojic Acid: A Comparative Guide to Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of homobutein and kojic acid, two prominent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This document summarizes their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data from scientific literature.
Introduction
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis. Its inhibition is a primary strategy for the development of agents targeting hyperpigmentation and related skin disorders. Kojic acid, a fungal metabolite, has long been a benchmark tyrosinase inhibitor in the cosmetic and pharmaceutical industries. This compound, a chalcone derivative, has emerged as a potent alternative. This guide offers an objective comparison to aid researchers in selecting the appropriate inhibitor for their studies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and kojic acid against mushroom tyrosinase has been evaluated based on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The data clearly indicates that this compound is a more potent inhibitor of both the monophenolase and diphenolase activities of tyrosinase compared to kojic acid.
| Inhibitor | Tyrosinase Activity | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | Monophenolase | 14.78 ± 1.05 | Nearly Competitive | 2.76 ± 0.70 |
| Diphenolase | 12.36 ± 2.00 | Nearly Competitive | 2.50 ± 1.56 | |
| Kojic Acid | Monophenolase | 33.14 ± 5.03 | Competitive | Not specified in the primary source |
| Diphenolase | 18.27 ± 3.42 | Mixed | Not specified in the primary source |
Data sourced from a 2023 study by Prota et al.[1][2]
Mechanism of Action
This compound acts as a nearly competitive inhibitor for both monophenolase and diphenolase activities of tyrosinase.[1][2] This suggests that this compound binds to the active site of the enzyme, directly competing with the substrates (L-tyrosine and L-DOPA).
Kojic acid primarily functions as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity.[3][4][5] Its mechanism is largely attributed to its ability to chelate the copper ions within the active site of the tyrosinase enzyme, thereby rendering it inactive.[4][6]
Signaling Pathways
The primary mechanism for both this compound and kojic acid is the direct inhibition of the tyrosinase enzyme. However, the broader context of melanogenesis involves complex signaling cascades. The diagram below illustrates the direct inhibitory action of these compounds on tyrosinase within the melanogenesis pathway.
Caption: Direct inhibition of tyrosinase by this compound and kojic acid.
While direct enzyme inhibition is the primary mode of action, some research suggests that kojic acid may also exert an indirect anti-melanogenic effect through interactions with keratinocytes, leading to the secretion of cytokines like IL-6 that can downregulate melanogenesis in melanocytes.
Caption: Potential indirect anti-melanogenic pathway of kojic acid.
Experimental Protocols
The following is a generalized protocol for a mushroom tyrosinase inhibition assay, based on commonly cited methodologies.
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well plate, add aliquots of the phosphate buffer.
-
Add the test compound solution at various concentrations to the respective wells.
-
Add the mushroom tyrosinase solution to all wells except for the blank.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at time zero and then at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk plots.
-
Caption: Experimental workflow for a typical tyrosinase inhibition assay.
Conclusion
The experimental data indicates that this compound is a more potent direct inhibitor of mushroom tyrosinase than kojic acid, exhibiting lower IC50 values for both monophenolase and diphenolase activities. The near-competitive inhibition mechanism of this compound suggests a strong affinity for the enzyme's active site. While kojic acid remains a widely used and effective tyrosinase inhibitor, its potency is comparatively lower. The potential for kojic acid to act via an indirect pathway involving keratinocytes presents an additional area of interest for its mechanism of action in a physiological context. The choice between these two inhibitors may depend on the specific requirements of the research, including desired potency, mechanism of action, and formulation considerations.
References
- 1. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Homobutein's bioactivity in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactive properties of Homobutein. Due to the limited availability of cross-cell line validation for this compound, this guide will focus on its established bioactivities and draw comparisons with its close structural analog, Butein, for which a broader range of experimental data exists.
Summary of Bioactivity: this compound vs. Butein and Other Alternatives
The following tables summarize the available quantitative data on the bioactivity of this compound, Butein, and other relevant compounds.
| Compound | Bioactivity | Cell Line / System | IC50 / KI / kinh | Reference |
| This compound | Anti-tyrosinase (monophenolase) | Mushroom Tyrosinase | KI = 2.76 ± 0.70 µM | [1] |
| Anti-tyrosinase (diphenolase) | Mushroom Tyrosinase | KI = 2.50 ± 1.56 µM | [1] | |
| Antioxidant (peroxyl radical trapping) | Methyl linoleate micelles | kinh = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ | [1] | |
| Reactive Oxygen Species (ROS) Reduction | Breast Cancer Cells | Ineffective | [1] | |
| Butein | Anti-tyrosinase (monophenolase) | Mushroom Tyrosinase | KI' = 9.95 ± 2.69 µM (uncompetitive) | [1] |
| Anti-tyrosinase (diphenolase) | Mushroom Tyrosinase | KI = 3.30 ± 0.75 µM; KI' = 18.75 ± 5.15 µM (mixed-type) | [1] | |
| Antioxidant (peroxyl radical trapping) | Methyl linoleate micelles | kinh = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹ | [1] | |
| Cytotoxicity | C-33A (cervical cancer) | IC50 ≈ 30 µM (24h) | [2] | |
| Cytotoxicity | SiHa (cervical cancer) | IC50 ≈ 100 µM (24h) | [2] | |
| Cytotoxicity | A2780 (ovarian cancer) | IC50 = 64.7 ± 6.27 µM | [3] | |
| Cytotoxicity | SKOV3 (ovarian cancer) | IC50 = 175.3 ± 61.95 µM | [3] | |
| Kojic Acid | Anti-tyrosinase (monophenolase) | Mushroom Tyrosinase | IC50 = 33.14 ± 5.03 µM | [1] |
| Anti-tyrosinase (diphenolase) | Mushroom Tyrosinase | IC50 = 18.27 ± 3.42 µM | [1] | |
| α-Tocopherol | Antioxidant (peroxyl radical trapping) | Methyl linoleate micelles | kinh = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹ | [1] |
Experimental Protocols
Inhibition of Mushroom Tyrosinase
The inhibitory effect of this compound on mushroom tyrosinase (mTYR) activity was assessed spectrophotometrically. The assay mixture contained phosphate buffer (pH 6.8), L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) as the substrate, and mushroom tyrosinase. The reaction was initiated by the addition of the enzyme. The formation of dopachrome was monitored at 475 nm. To determine the inhibition constants (KI), various concentrations of this compound and the substrate were used, and the data were fitted to Lineweaver-Burk plots. The results indicated that this compound acts as a nearly competitive inhibitor for both monophenolase and diphenolase activities of mushroom tyrosinase.[1]
Antioxidant Activity Assay (Inhibited Autoxidation of Methyl Linoleate)
The chain-breaking antioxidant activity of this compound was evaluated by measuring its ability to inhibit the AAPH-initiated autoxidation of methyl linoleate in Triton™ X-100 micelles at 37°C and pH 7.4. The rate of oxygen consumption was monitored using a Clark-type oxygen electrode. The inhibition rate constant (kinh) was calculated from the initial inhibited rates of oxidation at different concentrations of this compound. This assay demonstrated that while this compound does possess antioxidant activity, it is about ten times less potent than its analogue, Butein, under these conditions.[1]
Cell-Based Assays for Anticancer Activity (Representative Protocol based on Butein studies)
Human cancer cell lines (e.g., breast cancer lines like MCF-7, MDA-MB-231; cervical cancer lines like C-33A, SiHa; ovarian cancer lines like A2780, SKOV3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound or a comparator compound for 24, 48, or 72 hours. After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with the test compound, and then the fluorescent probe is added. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Bioactivity
Based on the extensive research on Butein, a plausible mechanism of action for this compound, particularly concerning its anti-inflammatory and anti-cancer effects, involves the modulation of the NF-κB signaling pathway. Butein has been shown to directly inhibit IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4]
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and validation of the bioactivity of a compound like this compound in different cell lines.
Caption: A generalized workflow for the in vitro evaluation of this compound's bioactivity.
References
Homobutein in Oxidative Stress: A Comparative Analysis with Established Antioxidants
For researchers and professionals in drug development, identifying potent antioxidant compounds is a critical step in combating oxidative stress-related pathologies. Homobutein, a polyhydroxylated chalcone, has emerged as a compound of interest. This guide provides a comparative analysis of this compound's efficacy against its structural analog, Butein, and established antioxidants, α-tocopherol (a form of Vitamin E) and N-acetylcysteine (NAC), in models of oxidative stress.
Due to the limited availability of in vivo data for this compound, this comparison leverages in vitro findings and juxtaposes them with in vivo data from the closely related compound, Butein, alongside the well-documented antioxidants, Vitamin E and NAC. This approach offers a foundational understanding of this compound's potential therapeutic window.
Comparative Efficacy Data
The following table summarizes key quantitative data from studies evaluating the antioxidant efficacy of this compound, Butein, α-tocopherol, and N-acetylcysteine.
| Compound | Model System | Key Parameters Measured | Results | Reference |
| This compound | In vitro: Inhibited autoxidation of methyl linoleate in micelles | Peroxyl radical trapping (k inh) | k inh = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹ | [1] |
| Butein | In vitro: Inhibited autoxidation of methyl linoleate in micelles | Peroxyl radical trapping (k inh) | k inh = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹ | [1] |
| In vivo: Rat model of Chronic Heart Failure (CHF) induced by abdominal aortic coarctation | Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), Catalase (CAT), Malondialdehyde (MDA) in heart tissue | Increased SOD, GSH-Px, and CAT levels; Decreased MDA levels compared to the CHF group.[2][3] | [2][3] | |
| α-Tocopherol | In vitro: Inhibited autoxidation of methyl linoleate in micelles | Peroxyl radical trapping (k inh) | k inh = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹ | [1] |
| In vivo: Rat model of swimming exercise-induced oxidative stress | Thiobarbituric Acid Reactive Substances (TBARS) and Glutathione (GSH) in various tissues | Significantly lower TBARS levels and significantly higher GSH levels in supplemented rats. | [4] | |
| N-acetylcysteine (NAC) | In vivo: Rat model of Chronic Unpredictable Mild Stress (CUMS)-induced depression | GSH-Px, SOD, MDA, Nitric Oxide (NO) in the hippocampus | Elevated GSH-Px and SOD activity; Decreased MDA and NO content compared to the CUMS group. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In vitro Antioxidant Activity of this compound, Butein, and α-Tocopherol
This experiment evaluates the chain-breaking antioxidant activity by measuring the rate of inhibited autoxidation.
-
Model System: Methyl linoleate (a polyunsaturated fatty acid) in Triton™ X-100 micelles at pH 7.4 and 37 °C.
-
Initiation of Peroxidation: Peroxidation is initiated using a free radical initiator.
-
Measurement: The rate of oxygen uptake is monitored over time. The inhibition period (τ) is the time during which the antioxidant effectively traps peroxyl radicals.
-
Calculation of k inh: The rate constant for the reaction of the antioxidant with peroxyl radicals (k inh) is calculated from the length of the inhibition period.[1]
In vivo Efficacy of Butein in a Rat Model of Chronic Heart Failure (CHF)
This protocol assesses the ability of Butein to mitigate oxidative stress in a disease model.
-
Animal Model: Chronic Heart Failure (CHF) is induced in rats via abdominal aortic coarctation (AAC).[3]
-
Treatment: A treatment group receives Butein (100 mg/kg) via gavage daily.[3]
-
Biochemical Analysis: After the treatment period, heart tissues are collected to measure the levels of:
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals.
-
Glutathione Peroxidase (GSH-Px): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide.
-
Malondialdehyde (MDA): A marker of lipid peroxidation.[2][3]
-
In vivo Efficacy of α-Tocopherol in an Exercise-Induced Oxidative Stress Model
This protocol examines the protective effect of Vitamin E against exercise-induced oxidative damage.
-
Animal Model: Female Wistar rats are subjected to a swimming exercise protocol (30 minutes/day, 5 days/week for 8 weeks).[4]
-
Treatment: A supplemented group receives α-tocopherol (30 mg/kg/day) for five days a week.[4]
-
Biochemical Analysis: Various tissues are analyzed for:
-
Thiobarbituric Acid Reactive Substances (TBARS): An indicator of lipid peroxidation.
-
Glutathione (GSH): A major endogenous antioxidant.[4]
-
In vivo Efficacy of N-acetylcysteine (NAC) in a Stress-Induced Depression Model
This protocol investigates the neuroprotective and antioxidant effects of NAC in a model of chronic stress.
-
Animal Model: Chronic Unpredictable Mild Stress (CUMS) is used to induce depression-like behaviors and oxidative stress in rats.[5]
-
Treatment: A treatment group receives NAC administration.
-
Biochemical Analysis: The hippocampal CA1 region is analyzed for:
-
GSH-Px and SOD activity.
-
MDA and Nitric Oxide (NO) content. [5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the antioxidant action of these compounds.
Caption: Butein activates the ERK/Nrf2 signaling pathway to enhance antioxidant gene expression.
References
- 1. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butein Inhibits Oxidative Stress Injury in Rats with Chronic Heart Failure via ERK/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of vitamin E treatment on oxidative stress generated in trained rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
Validating Molecular Docking Predictions for Homobutein: An Experimental Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular docking has emerged as a powerful computational tool in drug discovery for predicting the binding orientation and affinity of small molecules like Homobutein to their protein targets. However, these in silico predictions are theoretical and necessitate experimental validation to confirm the interaction and provide quantitative data on binding affinity and functional effects. This guide provides a comparative overview of key experimental techniques to validate molecular docking predictions, with a focus on this compound, a chalcone with demonstrated biological activities.
The Importance of Experimental Validation
Computational predictions, while valuable for initial screening, are based on scoring functions that approximate the complex biophysical interactions between a ligand and its target. Experimental validation is crucial to:
-
Confirm direct binding: To verify that the predicted interaction actually occurs.
-
Quantify binding affinity: To determine the strength of the interaction (e.g., dissociation constant, Kd).
-
Elucidate the mechanism of action: To understand how the ligand affects the protein's function (e.g., inhibition or activation).
-
Provide data for structure-activity relationship (SAR) studies: To guide the optimization of lead compounds.
Comparison of Key Experimental Validation Techniques
Several biophysical and biochemical methods can be employed to validate molecular docking predictions. The choice of technique depends on factors such as the nature of the target protein, the availability of reagents, and the specific information required.
| Technique | Principle | Advantages | Disadvantages | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein.[1][2][3][4][5] | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, stoichiometry) in a single experiment.[1][5] It is a label-free, in-solution technique.[1][5] | Requires relatively large amounts of purified protein and ligand. Can be sensitive to buffer conditions.[2] | Dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), stoichiometry (n) |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein.[6][7][8] | Provides real-time kinetic data (kon, koff) in addition to binding affinity (Kd).[6] Requires small amounts of protein.[6] | Immobilization of the protein may affect its conformation and binding properties. Non-specific binding can be an issue. | Association rate constant (kon), dissociation rate constant (koff), dissociation constant (Kd) |
| Enzymatic Assays | Measures the effect of the ligand on the catalytic activity of an enzyme.[9][10][11][12] | Directly assesses the functional consequence of binding (inhibition or activation). Can be adapted for high-throughput screening.[11][12] | Only applicable to enzyme targets. Does not directly measure binding affinity. | IC50 (inhibitory concentration), EC50 (effective concentration), kinetic parameters (Km, Vmax) |
| Cell-Based Assays | Evaluates the effect of the ligand on a specific cellular process or signaling pathway in a living cell.[13][14] | Provides data in a more physiologically relevant context.[14] Can assess downstream effects of target engagement. | Can be complex to develop and interpret. It can be challenging to distinguish direct target effects from off-target or cytotoxic effects. | Changes in protein expression, post-translational modifications, cell viability, reporter gene activity |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to its target protein.
Materials:
-
Purified target protein (e.g., Tyrosinase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
This compound stock solution in the same buffer.
-
Isothermal Titration Calorimeter.
Protocol:
-
Prepare the protein solution at a concentration of 10-50 µM in the sample cell.
-
Prepare the this compound solution at a concentration 10-20 times that of the protein in the injection syringe.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
Perform a series of injections of the this compound solution into the sample cell, typically 1-5 µL per injection.
-
Record the heat change after each injection.
-
Analyze the resulting titration curve to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[2][3][5]
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics and affinity of this compound binding to its target protein.
Materials:
-
Purified target protein with a suitable tag for immobilization (e.g., His-tag).
-
SPR sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., EDC/NHS).
-
This compound solutions at various concentrations in a suitable running buffer.
-
SPR instrument.
Protocol:
-
Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.
-
Inject a series of this compound solutions at different concentrations over the sensor surface and a reference surface (without protein).
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor chip surface to remove bound this compound.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).[15]
Enzymatic Assay (Tyrosinase Inhibition Assay)
A study has already demonstrated the anti-tyrosinase activity of this compound, making this a relevant validation assay.[16][17]
Objective: To determine the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase.
-
L-DOPA (substrate).
-
This compound solutions at various concentrations.
-
Phosphate buffer (pH 6.8).
-
Spectrophotometer.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer and different concentrations of this compound.
-
Add the tyrosinase solution to the mixture and incubate for a few minutes at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.
Visualizing the Workflow and a Potential Signaling Pathway
To provide a clearer understanding of the validation process and the potential biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for validating molecular docking predictions.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. biocompare.com [biocompare.com]
- 10. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
- 11. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. nuvisan.com [nuvisan.com]
- 14. marinbio.com [marinbio.com]
- 15. Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with neomycin: kinetic and thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Homobutein and Other Natural Antioxidants: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the antioxidant properties of Homobutein against a panel of well-established natural antioxidants, including Butein, Vitamin C, Vitamin E (α-tocopherol), Quercetin, and Curcumin. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative antioxidant data, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate objective evaluation and inform future research.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and other selected natural compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Peroxyl Radical Scavenging Activity
| Compound | Inhibition Rate Constant (k inh) M⁻¹s⁻¹ | Stoichiometric Factor (n) | Assay Conditions |
| This compound | (2.8 ± 0.9) × 10³[1] | Not Reported | Inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles, pH 7.4, 37 °C[1] |
| Butein | (3.0 ± 0.9) × 10⁴[1] | 3.7 ± 1.1[1] | Inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles, pH 7.4, 37 °C[1] |
| α-Tocopherol | (2.2 ± 0.6) × 10⁴[1] | 2.0[1] | Inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles, pH 7.4, 37 °C[1] |
Table 2: DPPH Radical Scavenging Activity (IC50 values)
| Compound | IC50 (µM) | Notes |
| This compound | Data not available in the searched sources. | |
| Butein | 9.2 ± 1.8[2] | IC0.200 value, which represents the concentration required to decrease the initial DPPH absorbance by 0.200. |
| Quercetin | ~19-96[3] | Range from a study of 60 flavonoids.[3] |
| Curcumin | 53[4] | Compared with ascorbic acid (IC50 = 82 µM) in the same study.[4] |
| Ascorbic Acid (Vitamin C) | 82[4] | |
| α-Tocopherol (Vitamin E) | Data varies significantly depending on assay conditions. |
Table 3: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) Values
| Compound | FRAP Value | ORAC Value |
| This compound | Data not available in the searched sources. | Data not available in the searched sources. |
| Butein | Data not available in the searched sources. | Data not available in the searched sources. |
| Quercetin | Varies depending on the study. | 4.07 to 12.85 µmol TE/µmol in a study of 60 flavonoids.[3][5] |
| Curcumin | 1240 ± 18.54 µM Fe(II)/g | Data not available in the searched sources. |
| Ascorbic Acid (Vitamin C) | Varies depending on the study. | Varies depending on the study. |
| α-Tocopherol (Vitamin E) | Varies depending on the study. | Varies depending on the study. |
Mechanisms of Antioxidant Action & Signaling Pathways
Natural antioxidants exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control endogenous antioxidant defenses.
Direct Radical Scavenging
This compound, like other chalcones, possesses a chemical structure that allows it to donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation.[1] Butein has been shown to be a potent scavenger of peroxyl radicals and is also capable of chelating metal ions like iron and copper, which can catalyze oxidative reactions.[2]
Modulation of Cellular Signaling Pathways
Several key signaling pathways are involved in the cellular response to oxidative stress and are targets for many natural antioxidants.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of cytoprotective genes, including antioxidant enzymes. Many flavonoids and other polyphenols are known to activate this pathway.[6][7][8][9] Butein has been shown to activate the Nrf2 signaling pathway, contributing to its antioxidant effects.[10]
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate various MAPK pathways, such as p38 and JNK, which are often associated with pro-apoptotic responses. Some antioxidants can modulate these pathways to promote cell survival.[11][12][13] Chalcones, the class of compounds to which this compound belongs, have been shown to modulate MAPK signaling.[14][15]
Experimental Protocols
The following are generalized protocols for the key in vitro antioxidant assays discussed in this guide. Specific details may vary between laboratories and should be optimized accordingly.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Experimental Workflow:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Experimental Workflow:
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.
Experimental Workflow:
Conclusion
The available data suggests that this compound possesses antioxidant activity, although it appears to be a less potent direct radical scavenger compared to its structural analog, Butein. A comprehensive evaluation of this compound's antioxidant potential requires further investigation using a broader range of standardized assays, including DPPH, FRAP, and ORAC, to allow for more direct comparison with other well-characterized natural antioxidants. Understanding the full spectrum of its antioxidant activity and its ability to modulate key cellular signaling pathways will be crucial in determining its potential as a therapeutic agent in oxidative stress-related diseases. This guide serves as a foundational resource for researchers to build upon in their exploration of this compound and other novel antioxidant compounds.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Vitamin E: Regulatory Role on Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel chalcone derivative exerts anti-inflammatory and anti-oxidant effects after acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Vitamin E mediates cell signaling and regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Vitamin C as an Anticancer Agent: Regulation of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Curcumin Activates Tumor Suppressive Signaling Pathway | Technology Networks [technologynetworks.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Homobutein in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Homobutein's performance in cellular target engagement assays against established alternatives. Experimental data is presented to support the comparisons, and detailed protocols for key assays are provided.
Comparative Analysis of Target Engagement
This compound is a dual inhibitor of Histone Deacetylases (HDACs) and Nuclear Factor-kappa B (NF-κB), and also exhibits inhibitory activity against tyrosinase.[1] To effectively assess its cellular target engagement, a comparison with well-characterized inhibitors for each target class is essential. This section summarizes the available quantitative data for this compound and its alternatives.
| Target | Compound | Assay Type | Cell Line | IC50 | Citation(s) |
| HDACs | This compound | Cell-free HDAC Activity Assay | - | 190 µM | [1] |
| Vorinostat | Cellular HDAC Activity Assay | A2780 | 0.65 µM | [2] | |
| Vorinostat | Cellular HDAC Activity Assay | HCT116 | 0.67 µM | [3] | |
| NF-κB | This compound | Cell-free NF-κB Inhibition Assay | - | 38 µM | [1] |
| Butein (structural analog) | Cellular Viability Assay (surrogate for NF-κB pathway inhibition) | MDA-MB-231 | 5.4 µM (72h) | [4] | |
| Butein (structural analog) | Cellular Viability Assay (surrogate for NF-κB pathway inhibition) | MDA-MB-468 | 1.8 µM (72h) | [4] | |
| TPCA-1 | NF-κB Reporter Assay | HEK293 | <1 nM | [5] | |
| Tyrosinase | This compound | Mushroom Tyrosinase Activity Assay (Diphenolase) | - | 12.36 ± 2.00 µM | [3] |
| Kojic Acid | Mushroom Tyrosinase Activity Assay (Diphenolase) | - | 18.27 ± 3.42 µM | [3] |
Experimental Protocols
Detailed methodologies for key cellular assays are provided below to facilitate the replication and validation of target engagement studies.
Cellular Thermal Shift Assay (CETSA) for HDAC Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Treat cells with various concentrations of the test compound (e.g., this compound, Vorinostat) or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
After treatment, heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles. For example, three cycles of freezing in liquid nitrogen followed by thawing at 25°C.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein (e.g., HDAC1) at different temperatures using Western blotting or other quantitative proteomics methods. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of the test compound (e.g., this compound, TPCA-1) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Cellular Tyrosinase Activity Assay
This assay determines the inhibitory effect of compounds on tyrosinase activity within cells, which is a key enzyme in melanin synthesis.
Protocol:
-
Cell Culture and Treatment:
-
Culture B16F10 melanoma cells in a 6-well plate until they reach 80-90% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, Kojic acid) for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.
-
Centrifuge the lysate at 15,000 rpm for 10 minutes to pellet the cell debris.
-
-
Tyrosinase Activity Measurement:
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Initiate the reaction by adding L-DOPA (2 mM final concentration).
-
Measure the absorbance at 475 nm every 10 minutes for 1 hour at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation from the linear phase of the reaction.
-
Determine the percentage of tyrosinase inhibition for each compound concentration relative to the untreated control.
-
Visualizing Molecular Pathways and Workflows
Caption: NF-κB signaling pathway and points of inhibition.
Caption: General workflow for cellular target engagement assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of butein on cell proliferation and TNF-α-induced CCL2 release in racially different triple negative breast cancer cells | PLOS One [journals.plos.org]
- 5. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
